WB436B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-cyano-N-(2-methoxyphenyl)-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C21H20N6O3S/c1-26-11-13(10-23-26)19(28)25-20-15(9-22)14-7-8-27(12-18(14)31-20)21(29)24-16-5-3-4-6-17(16)30-2/h3-6,10-11H,7-8,12H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
GSAGESLSAFFQGT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
WB436B: A Deep Dive into its Mechanism of Action as a Selective STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
WB436B has emerged as a promising, potent, and highly selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects. The information is tailored for professionals in biomedical research and drug development seeking a comprehensive understanding of this novel therapeutic agent.
Core Mechanism: Targeting the STAT3-SH2 Domain
This compound functions by directly binding to the Src Homology 2 (SH2) domain of the STAT3 protein.[2][5] This interaction is highly specific, distinguishing STAT3 from other members of the STAT family.[1][2] The binding event at the SH2 domain is critical as it sterically hinders the phosphorylation of a key tyrosine residue, Tyr705.[1][3][5]
The phosphorylation of Tyr705 is a pivotal activation step for STAT3, typically mediated by upstream kinases such as Janus kinases (JAKs). Once phosphorylated, STAT3 monomers dimerize, translocate to the nucleus, and bind to the promoters of target genes, driving the expression of proteins involved in cell proliferation, survival, and angiogenesis.
By preventing Tyr705 phosphorylation, this compound effectively blocks the entire downstream signaling cascade.[2][3] This leads to a series of anti-tumor effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of metastasis in STAT3-dependent cancer models.[1][3][5]
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.
| Binding Affinity of this compound to STAT Proteins | |
| Protein | Dissociation Constant (Kd) |
| STAT3 SH2 Domain | 94.3 nM[2] |
| STAT3 (full length, 127-722) | 129.0 nM[2] |
| STAT1, STAT2, STAT4, STAT5B, STAT6 | > 10 µM[2] |
| Data from Microscale Thermophoresis (MST) assays. |
| Cellular Activity of this compound in Pancreatic Cancer Cell Lines | |
| Cell Line | IC50 (viability) |
| Pancreatic cancer cells with high p-STAT3Tyr705 | < 100 nM[2] |
| IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of Action of this compound.
References
Technical Guide: WB436B Binding Affinity to the STAT3 SH2 Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of WB436B, a potent and selective small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain. The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform research and development efforts in oncology and other fields where STAT3 signaling is a therapeutic target.
Introduction to STAT3 and the SH2 Domain
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Dysregulation of the STAT3 signaling pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. The Src Homology 2 (SH2) domain is a structurally conserved protein domain that is crucial for STAT3 function. It mediates the dimerization of STAT3 monomers through binding to phosphotyrosine residues, a prerequisite for nuclear translocation and DNA binding.
This compound has emerged as a first-in-class, highly selective inhibitor of STAT3.[1] Mechanistic studies have demonstrated that this compound exerts its inhibitory effects by directly binding to the STAT3 SH2 domain, thereby preventing STAT3 phosphorylation at Tyr705, subsequent dimerization, and downstream signaling.[1][2][3][4][5]
Quantitative Binding Affinity Data
The binding affinity of this compound for the STAT3 SH2 domain and other related proteins has been quantitatively determined using biophysical techniques such as Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR).[1][3] The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger binding interaction.
| Target Protein | Method | Binding Affinity (Kd) | Reference |
| STAT3 SH2 Domain | MST | 94.3 nM | [6] |
| STAT3 (residues 127-722) | MST | 129.0 nM | [6] |
| STAT1 | MST | > 10 µM | [6] |
| STAT2 | MST | > 10 µM | [6] |
| STAT4 | MST | > 10 µM | [6] |
| STAT5B | MST | > 10 µM | [6] |
| STAT6 | MST | > 10 µM | [6] |
Key Amino Acid Residues in the Binding Interaction
Site-directed mutagenesis and computational modeling have identified several key amino acid residues within the STAT3 SH2 domain that are critical for the binding of this compound.[1][3][7][8] These residues form the binding pocket for the inhibitor.
-
Ser611
-
Glu612
-
Ser636
-
Glu638
-
Tyr657
-
Ile659
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding of this compound to the STAT3 SH2 domain.
Microscale Thermophoresis (MST)
Microscale Thermophoresis is a powerful technique used to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell. A change in these properties upon ligand binding allows for the determination of binding affinities.
Protocol:
-
Protein Labeling: Purified STAT3 SH2 domain or full-length STAT3 protein is fluorescently labeled according to the manufacturer's instructions (e.g., using an NHS-ester reactive dye).
-
Sample Preparation: A series of 16 dilutions of the unlabeled this compound compound is prepared in MST buffer. The concentration of the fluorescently labeled STAT3 protein is kept constant.
-
Incubation: The labeled STAT3 protein is mixed with each dilution of this compound and incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The samples are loaded into glass capillaries and the MST measurement is performed using an instrument such as the Monolith NT.115.
-
Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is then determined by fitting the data to a binding model.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Chip Immobilization: Recombinant STAT3 protein is immobilized on the surface of a sensor chip (e.g., a Ni-NTA sensor chip for His-tagged proteins).
-
Analyte Injection: A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer and injected over the sensor chip surface.
-
Binding and Dissociation Monitoring: The association of this compound with the immobilized STAT3 is monitored in real-time as an increase in the SPR signal. Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for the binding of a ligand. By mutating individual amino acids and measuring the effect on binding affinity, the key interaction points can be mapped.
Protocol:
-
Mutant Generation: Plasmids encoding STAT3 with specific point mutations at the predicted binding site residues (e.g., S611A, E612A) are generated using a site-directed mutagenesis kit.
-
Protein Expression and Purification: The wild-type and mutant STAT3 proteins are expressed in a suitable expression system (e.g., E. coli) and purified.
-
Binding Affinity Measurement: The binding affinity of this compound to each of the mutant STAT3 proteins is determined using MST or SPR as described above.
-
Analysis: A significant increase in the Kd value for a mutant protein compared to the wild-type protein indicates that the mutated residue is important for the binding of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for assessing binding affinity.
Caption: Canonical STAT3 Signaling Pathway.
Caption: Mechanism of STAT3 Inhibition by this compound.
Caption: General Workflow for Binding Affinity Determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of WB436B in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies, characterized by late diagnosis and profound resistance to conventional therapies.[1][2] A critical driver in the progression of many cancers, including pancreatic cancer, is the aberrant activation of signaling pathways that promote cell proliferation, survival, and metastasis. One such pathway is governed by the Signal Transducer and Activator of Transcription 3 (STAT3).[1] WB436B has emerged as a potent and highly selective small molecule inhibitor of STAT3, showing significant promise as a potential therapeutic candidate for pancreatic cancer.[1][3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity both in vitro and in vivo. The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target Protein | Binding Assay Method | Dissociation Constant (KD) |
| STAT3 SH2 Domain | Microscale Thermophoresis (MST) | 94.3 nM |
| STAT1 | Microscale Thermophoresis (MST) | >10 µM |
| STAT2 | Microscale Thermophoresis (MST) | >10 µM |
| STAT4 | Microscale Thermophoresis (MST) | >10 µM |
| STAT5B | Microscale Thermophoresis (MST) | >10 µM |
| STAT6 | Microscale Thermophoresis (MST) | >10 µM |
| Data sourced from studies on the selective binding of this compound to STAT family proteins.[4] |
Table 2: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p-STAT3Tyr705 Status | This compound IC50 (72h incubation) |
| PANC-1 | High | <100 nM |
| Capan-2 | High | Not specified, but sensitive |
| BxPC-3 | High | Not specified, but sensitive |
| IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[4][5] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition | Effect on Metastasis |
| Pancreatic Cancer Xenografts | This compound | 2.5 mg/kg/day | Significant suppression | Significant suppression |
| Pancreatic Cancer Xenografts | This compound | 5 mg/kg/day | Significant suppression | Significant suppression |
| Pancreatic Cancer Xenografts | Vehicle Control | N/A | - | - |
| This compound was shown to be well-tolerated and prolonged the survival of tumor-bearing mice.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS/CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of this compound on pancreatic cancer cell lines.
-
Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1, Capan-2, BxPC-3) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[6]
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[5]
-
Measurement:
-
MTS Assay: An MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well, and plates are incubated for 1-4 hours. The absorbance is then read at 490 nm using a microplate reader.
-
CellTiter-Glo® Assay: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is shaken for 10 minutes, and luminescence is measured to quantify ATP levels, which correlates with cell viability.
-
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for STAT3 Pathway Inhibition
This technique is used to assess the on-target effect of this compound by measuring the phosphorylation status of STAT3 and its downstream targets.
-
Cell Lysis: Pancreatic cancer cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).[7] For stimulation experiments, cells may be serum-starved and then treated with IL-6 (20 ng/mL) following this compound incubation.[7] After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.[8]
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli sample buffer and separated by size on an SDS-PAGE gel.[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10] The membrane is then incubated overnight at 4°C with primary antibodies specific for p-STAT3Tyr705, total STAT3, and downstream targets (e.g., c-Myc, Cyclin D1), as well as a loading control (e.g., β-actin or GAPDH).[10]
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8] The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[8]
-
Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
Orthotopic Pancreatic Cancer Xenograft Model
This in vivo model is critical for evaluating the anti-tumor efficacy and tolerability of this compound in a more physiologically relevant setting.
-
Animal Models: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID) are used to prevent rejection of human tumor cells.[11]
-
Cell Preparation: Human pancreatic cancer cells (e.g., PANC-1) are harvested and resuspended in a sterile solution, often mixed with Matrigel to support initial tumor formation.[12]
-
Orthotopic Implantation: Mice are anesthetized, and a small incision is made in the left abdominal flank to expose the pancreas.[13] A small volume of the cell suspension (e.g., 20-50 µL containing 1x106 cells) is carefully injected into the pancreas, potentially using ultrasound guidance for precision.[11][14] The incision is then sutured.
-
Treatment: Once tumors are established and reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound at 2.5 mg/kg/day, this compound at 5 mg/kg/day).[4] The compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) using calipers or non-invasive imaging. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for markers like Ki67, or Western blot).[4] Metastatic lesions in other organs like the liver can also be assessed.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
This compound Mechanism of Action: STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the STAT3 signaling pathway. This pathway, when constitutively activated in pancreatic cancer, drives the transcription of genes involved in proliferation, survival, and angiogenesis. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.[1][3]
Caption: this compound inhibits the STAT3 signaling pathway in pancreatic cancer.
Preclinical Drug Development Workflow for this compound
The evaluation of a novel therapeutic agent like this compound follows a structured workflow from initial screening to in-depth preclinical validation.
Caption: Preclinical workflow for the evaluation of this compound.
Conclusion
This compound represents a promising, highly selective, first-in-class STAT3 inhibitor with significant preclinical activity against pancreatic cancer.[1][3] By selectively binding to the STAT3 SH2 domain, this compound effectively blocks a key signaling pathway essential for tumor cell proliferation and survival.[4] The robust in vitro and in vivo data provide a strong rationale for its continued development as a potential therapeutic agent for this challenging disease. Further investigation in clinical trials is warranted to determine its safety and efficacy in patients with pancreatic cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evolution of novel therapeutic options for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo [iv.iiarjournals.org]
- 14. jove.com [jove.com]
WB436B: A Technical Guide to its Interaction with the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor WB436B and its targeted interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The content herein is curated for professionals in biomedical research and pharmaceutical development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
This compound is a potent and highly selective small molecule inhibitor of STAT3.[1] It has demonstrated significant potential as a therapeutic agent, particularly in the context of cancers characterized by the constitutive activation of the STAT3 pathway, such as pancreatic cancer.[2][3] Mechanistic studies have revealed that this compound directly binds to the Src homology 2 (SH2) domain of STAT3, a critical step for its dimerization and subsequent activation.[2][3][4] This interaction effectively inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its nuclear translocation and downstream gene transcription, ultimately leading to reduced cell viability and apoptosis in STAT3-dependent cancer cells.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound against STAT3 and other related proteins.
Table 1: Binding Affinity of this compound to STAT Proteins
| Protein Target | Method | Binding Affinity (Kd) | Reference |
| STAT3 SH2 Domain | Microscale Thermophoresis (MST) | 94.3 nM | [1] |
| STAT3 (amino acids 127-722) | Microscale Thermophoresis (MST) | 129.0 nM | [1] |
| STAT1 | Microscale Thermophoresis (MST) | >10 µM | [1] |
| STAT2 | Microscale Thermophoresis (MST) | >10 µM | [1] |
| STAT4 | Microscale Thermophoresis (MST) | >10 µM | [1] |
| STAT5B | Microscale Thermophoresis (MST) | >10 µM | [1] |
| STAT6 | Microscale Thermophoresis (MST) | >10 µM | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Pancreatic Cancer Cells (with high p-STAT3Tyr705) | Cell Viability | IC50 | <100 nM | [1] |
| PANC-1 Cells | STAT3 Phosphorylation (p-STAT3Tyr705) | Inhibition | <100 nM | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the canonical STAT3 signaling pathway. The process is initiated by cytokines or growth factors binding to their respective cell surface receptors, which leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Upon recruitment, STAT3 is phosphorylated by JAKs at Tyr705. This phosphorylation is a critical event that induces STAT3 homodimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
This compound directly interferes with this cascade by binding to the SH2 domain of STAT3. This binding event sterically hinders the phosphorylation of Tyr705, thereby preventing STAT3 activation. The subsequent downstream effects include the inhibition of STAT3 target gene expression and the induction of apoptosis in cancer cells that are dependent on STAT3 signaling for their survival.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and the STAT3 signaling pathway.
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between this compound and STAT3 proteins in solution.
-
Protein Preparation: Purified STAT3127–722 or STAT3SH2 domain is fluorescently labeled according to the manufacturer's protocol (e.g., using a Monolith NT.115 labeling kit).
-
Ligand Preparation: A serial dilution of this compound is prepared, typically starting from a high concentration (e.g., 100 µM) with 16 dilutions.
-
Binding Reaction: The labeled STAT3 protein is mixed with each dilution of this compound in MST buffer.
-
Measurement: The samples are loaded into capillaries and measured using a Monolith NT.115 instrument. The change in fluorescence due to thermophoresis is measured and plotted against the ligand concentration to determine the dissociation constant (Kd).
References
structural analysis of WB436B compound
An In-Depth Technical Guide on the Structural Analysis of WB436B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that, upon activation, plays a pivotal role in tumor cell survival, growth, migration, and immune evasion[1]. The constitutive activation of the STAT3 signaling pathway is a hallmark of various human cancers, including pancreatic cancer, making it a compelling therapeutic target[1][2]. Despite extensive efforts, the development of potent and highly selective small molecule inhibitors for STAT3 has been challenging[1][3].
This document provides a comprehensive technical overview of this compound, a first-in-class, potent, and highly selective small molecule inhibitor of STAT3[3]. This compound was identified through a structure-based virtual screening of over 1.3 million compounds and has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer[1][3]. It exerts its effect by binding to a unique site within the STAT3 Src homology 2 (SH2) domain, thereby inhibiting its phosphorylation, dimerization, and downstream signaling[1][3][4].
Chemical Structure and Synthesis
The chemical structure of this compound is provided below. It is identified as 3-cyano-N-(2-methoxyphenyl)-2-(1-methyl-1H-pyrazole-4-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxamide[5].
Structure of this compound [1]
(A chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will describe the synthesis protocol instead.)
The synthesis of this compound is achieved through a multi-step process, as detailed in the experimental protocols section[5]. The key steps involve the formation of a thieno[2,3-c]pyridine (B153571) core followed by amide coupling reactions to attach the methoxyphenyl and methyl-pyrazole moieties[5].
Mechanism of Action: STAT3 Inhibition
This compound functions by directly interfering with the canonical STAT3 signaling pathway. In normal signaling, cytokines or growth factors (e.g., IL-6, IFNα) bind to their cell surface receptors, leading to the activation of Janus kinases (JAKs)[6][7]. JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705)[1]. This phosphorylation event is crucial as it allows STAT3 monomers to form homodimers via reciprocal interactions between the phosphotyrosine of one monomer and the SH2 domain of the other[8]. These dimers then translocate to the nucleus, bind to DNA, and initiate the transcription of target genes responsible for cell proliferation, survival, and angiogenesis[1][6].
This compound selectively binds to the SH2 domain of STAT3[1][9]. This binding event physically obstructs the dimerization of phosphorylated STAT3, consequently preventing its nuclear translocation and the transcription of its target genes[4][7][9]. This targeted inhibition leads to apoptosis in cancer cells with high levels of activated STAT3[1].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
WB436B: A Deep Dive into a Novel STAT3 Inhibitor for Pancreatic Cancer
A comprehensive analysis of the discovery, mechanism of action, and preclinical development of WB436B, a potent and highly selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), reveals a promising therapeutic candidate for pancreatic cancer. This technical guide consolidates the available data on this compound, presenting its pharmacological profile, the experimental methodologies behind its validation, and a visual representation of its operational framework.
Discovery and Initial Screening
This compound was identified through a rigorous, structure-based virtual screening of an extensive chemical library containing approximately 1.3 million compounds.[1][2] The primary target for this screening was a druggable pocket identified within the Src homology 2 (SH2) domain of human STAT3, a protein frequently activated in pancreatic cancer and crucial for tumor cell survival and proliferation.[1] The top-scoring compounds from the virtual screen were then subjected to in vitro experimental analysis, leading to the selection of this compound as a lead compound.[1]
Mechanism of Action: Selective STAT3 Inhibition
This compound functions as a highly selective and potent inhibitor of STAT3.[1][3] It directly binds to the SH2 domain of STAT3, a critical step for its activation.[1][3] This binding event selectively blocks the phosphorylation of STAT3 at the Tyr705 residue, a key post-translational modification required for STAT3 dimerization and subsequent nuclear translocation.[1][3] By preventing this phosphorylation, this compound effectively inhibits the transcriptional activity of STAT3, leading to the downregulation of its target genes, which are involved in cell proliferation, survival, and metastasis.[1][4]
The selectivity of this compound for STAT3 is a key attribute. Studies have shown that it has minimal impact on the phosphorylation of other STAT family members, such as STAT1 and STAT5, as well as other signaling proteins like JAK1, AKT, and ERK1/2.[3] This high degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic for any therapeutic agent.
dot
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Preclinical Efficacy
The anti-tumor activity of this compound has been demonstrated in both in vitro and in vivo models of pancreatic cancer.
In Vitro Studies
This compound exhibited selective cytotoxicity towards pancreatic cancer cell lines with high levels of phosphorylated STAT3 (p-STAT3Tyr705).[1] The compound was shown to induce apoptosis in these cancer cells.[1] Furthermore, this compound effectively inhibited the expression of STAT3 target genes and reduced the viability of STAT3-dependent pancreatic cancer cells.[5]
In Vivo Studies
In vivo studies using four different animal models of pancreatic cancer demonstrated that this compound significantly suppressed tumor growth and metastasis.[1][2][5] Treatment with this compound also led to a prolongation of survival in tumor-bearing mice.[1][5] The preclinical data indicates that this compound is well-tolerated in vivo.[1]
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | |||
| This compound to STAT3 SH2 domain | 94.3 nM | Microscale Thermophoresis (MST) | [3] |
| This compound to STAT3127-722 | 129.0 nM | Microscale Thermophoresis (MST) | [3] |
| This compound to other STATs (1, 2, 4, 5B, 6) | >10 µM | Microscale Thermophoresis (MST) | [3] |
| In Vitro Activity | |||
| IC50 in high p-STAT3Tyr705 pancreatic cancer cell lines | <100 nM | Cell Viability Assay | [3] |
| Inhibition of p-STAT3Tyr705 in PANC-1 cells | <100 nM | Western Blot | [3] |
| In Vivo Efficacy | |||
| Dosage in pancreatic cancer xenografts | 2.5 and 5 mg/kg/d | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Microscale Thermophoresis (MST)
To determine the binding affinity of this compound to STAT3 and other STAT proteins, purified STAT3127–722 or STAT3SH2 was fluorescently labeled.[1] The labeled protein was then mixed with a series of 16 serially diluted concentrations of unlabeled this compound, starting at 100 µmol/L.[6] The measurements were performed using a Monolith NT.115 instrument.[1]
Surface Plasmon Resonance (SPR)
SPR analysis was employed to further characterize the interaction between this compound and STAT3.[1]
In Vitro Kinase Assay
The effect of this compound on the activity of various kinases was assessed through in vitro kinase assays to determine its selectivity.[1][5]
Western Blot Analysis
To evaluate the effect of this compound on protein phosphorylation, pancreatic cancer cell lines such as Capan-2 and PANC-1 were treated with varying concentrations of this compound for 24 hours.[4] In some experiments, cells were starved for 24 hours, treated with this compound, and then stimulated with IL-6 (20 ng/mL) or IFN-α (50 ng/mL).[4][6] Cell lysates were subsequently analyzed by Western blotting for p-STAT3Tyr705 and other target proteins.[4]
Cell Viability Assay
The cytotoxic effects of this compound on pancreatic cancer cell lines were determined using an MTS assay.[6]
Chromatin Immunoprecipitation (ChIP) Assay
Pancreatic cancer cells were cross-linked with ethylene (B1197577) glycol bis(succinimidyl succinate) and formaldehyde.[1] The cross-linked chromatin was then subjected to immunoprecipitation with antibodies against STAT3 to assess the binding of STAT3 to the promoter regions of its target genes.
RNA Sequencing
To understand the global transcriptional changes induced by this compound, RNA sequencing was performed on BxPC3 cells treated with either vehicle, STAT3 siRNA, or this compound.[6]
In Vivo Tumor Models
The in vivo efficacy of this compound was evaluated in various animal models, including preclinical pancreatic cancer xenografts.[3] For instance, PANC-1 cells were suspended in Matrigel and injected into the flank of BALB/c nude mice.[6] Tumor-bearing mice were then treated with this compound at doses of 2.5 and 5 mg/kg/day.[3][6] Tumor growth and metastasis were monitored, and survival was assessed using Kaplan-Meier analysis.[1][5]
Drug Discovery and Development Workflow
The discovery and preclinical development of this compound followed a structured workflow.
dot
Caption: The discovery and preclinical development workflow of this compound.
Conclusion
This compound has emerged as a promising, potent, and highly selective STAT3 inhibitor with significant anti-tumor activity in preclinical models of pancreatic cancer.[1][5] Its well-defined mechanism of action, favorable selectivity profile, and in vivo efficacy provide a strong rationale for its further development as a potential therapeutic agent for this challenging disease. The detailed experimental data and methodologies presented here offer a comprehensive overview for researchers and drug development professionals interested in the advancement of novel cancer therapeutics targeting the STAT3 pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
WB436B: A Comprehensive Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the small molecule inhibitor WB436B, focusing on its target specificity and selectivity profile. The information herein is compiled from publicly available research to facilitate further investigation and development in the field of targeted cancer therapy.
Introduction
This compound is a potent and highly selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of various human cancers, including pancreatic cancer, making it a prime therapeutic target.[1][4][5] this compound was identified through structure-based virtual screening and has demonstrated significant antitumor activity in preclinical models of pancreatic cancer.[1][6] It selectively binds to the Src homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation, dimerization, and downstream transcriptional activity.[1][4][7] This guide summarizes the quantitative data on this compound's binding affinity and selectivity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and experimental context.
Quantitative Data on Target Specificity and Selectivity
The specificity and selectivity of this compound have been rigorously evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of this compound for STAT Family Proteins
| Protein | Binding Affinity (KD) | Assay |
| STAT3 (SH2 Domain) | 94.3 nM | Microscale Thermophoresis (MST) |
| STAT3 (127-722) | 129.0 nM | Microscale Thermophoresis (MST) |
| STAT1 | >10 µM | Microscale Thermophoresis (MST) |
| STAT2 | >10 µM | Microscale Thermophoresis (MST) |
| STAT4 | >10 µM | Microscale Thermophoresis (MST) |
| STAT5B | >10 µM | Microscale Thermophoresis (MST) |
| STAT6 | >10 µM | Microscale Thermophoresis (MST) |
Data sourced from Chen H, et al. Clin Cancer Res. 2023.[8]
Table 2: In Vitro Kinase Selectivity Profile of this compound
This compound was screened against a panel of human kinases to assess its off-target inhibition profile. The following table highlights kinases with significant inhibition.
| Kinase | % Inhibition at 1 µM |
| STAT3 (primary target) | Potent Inhibition (nM range) |
| JAK1 | Minimal |
| STAT1 | Minimal |
| STAT5 | Minimal |
| AKT | Minimal |
| ERK1/2 | Minimal |
Detailed kinase panel screening data indicates this compound exhibits a high degree of selectivity for STAT3 with minimal impact on other tested kinases.[8]
Table 3: Cellular Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p-STAT3Tyr705 Status | IC50 |
| PANC-1 | High | <100 nM |
| BxPC-3 | High | <100 nM |
| Capan-2 | High | Potent Inhibition |
This compound demonstrates selective cytotoxicity towards pancreatic cancer cells with high levels of phosphorylated STAT3 (p-STAT3Tyr705).[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To quantify the binding affinity of this compound to STAT3 and other STAT family proteins.
-
Materials:
-
Purified, fluorescently labeled STAT3127–722 or STAT3SH2 domain.
-
Unlabeled this compound serially diluted (starting concentration of 100 µmol/L).
-
MST buffer.
-
-
Instrumentation: Monolith NT.115 (NanoTemper Technologies).
-
Protocol:
-
The purified, fluorescently labeled STAT protein is mixed with an equal volume of unlabeled this compound at 16 different serially diluted concentrations.
-
The samples are loaded into standard capillaries.
-
MST measurements are performed using the Monolith NT.115 instrument.
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the dissociation constant (KD) is calculated by fitting the data to a standard binding model.[1]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To analyze the interaction kinetics between this compound and STAT3.
-
Protocol: The specific SPR analysis protocol for this compound involves immobilizing the STAT3 protein on the sensor chip and flowing different concentrations of this compound over the surface to measure association and dissociation rates.[1]
Western Blotting for Protein Phosphorylation and Expression
-
Objective: To assess the effect of this compound on the phosphorylation of STAT3 and other signaling proteins, as well as the expression of downstream target genes.
-
Protocol:
-
Pancreatic cancer cells (e.g., PANC-1, BxPC-3) are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
For phosphorylation studies, cells may be stimulated with an agonist like IFNα (50 ng/mL) for 30 minutes following this compound treatment.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-STAT3Tyr705, STAT3, p-STAT1Tyr701, STAT1, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][7]
-
Cell Viability (MTS) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
After allowing the cells to attach, they are treated with a range of this compound concentrations.
-
Following a 72-hour incubation period, an MTS reagent is added to each well.
-
The absorbance is measured at 490 nm to determine the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and this compound's Point of Intervention
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Virtual Screening and Hit Validation
Caption: Workflow for the discovery of this compound from a compound library.
Logical Relationship: this compound Target Selectivity
Caption: High selectivity of this compound for STAT3 over other related proteins.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Preclinical Profile of WB436B: A Novel STAT3 Inhibitor for Cancer Therapy
A Technical Whitepaper for Drug Development Professionals
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented oncogenic driver, implicated in the proliferation, survival, and metastasis of various cancers. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. WB436B has emerged as a potent and highly selective small-molecule inhibitor of STAT3. This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies used in its evaluation, with a particular focus on pancreatic cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Binding Assay | Dissociation Constant (KD) | Reference |
| STAT3 SH2 Domain | Microscale Thermophoresis (MST) | 94.3 nM | [1] |
| STAT3 (amino acids 127-722) | Microscale Thermophoresis (MST) | 129.0 nM | [1] |
| STAT1, STAT2, STAT4, STAT5B, STAT6 | Microscale Thermophoresis (MST) | > 10 µM | [1] |
Table 2: In Vitro Anti-Tumor Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Key Feature | Assay | Endpoint | Result | Reference |
| Pancreatic Cancer Cells (with high p-STAT3Tyr705) | STAT3-dependent | Cell Viability (MTS) | IC50 | < 100 nM | [1] |
| PANC-1 | Pancreatic Cancer | Western Blot | p-STAT3Tyr705 Inhibition | < 100 nM | [1] |
| Capan-2, PANC-1 | Pancreatic Cancer | Colony Formation | Inhibition of Colony Growth | Dose-dependent decrease | [2][3] |
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| Pancreatic Cancer Xenografts | This compound (2.5 and 5 mg/kg/day) | Significant tumor growth suppression | [1] |
| Tumor-bearing mice | This compound | Prolonged survival | [4][5][6] |
| Pancreatic Cancer Xenografts | This compound | Inhibition of metastasis | [4][5][6] |
| Pancreatic Cancer Xenografts | This compound | Reduced p-STAT3Tyr705 and Ki67 expression | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Binding Affinity Assays
Microscale Thermophoresis (MST):
-
Purified STAT3 protein fragments (SH2 domain or amino acids 127-722) were fluorescently labeled.
-
The labeled protein was mixed with a series of 16 serially diluted concentrations of this compound, starting at 100 µmol/L.
-
The samples were loaded into capillaries and measured using a Monolith NT.115 instrument.
-
The change in thermophoresis was measured to determine the binding affinity (KD).[7]
Surface Plasmon Resonance (SPR):
-
STAT3 protein was immobilized on a sensor chip.
-
This compound at various concentrations was flowed over the chip surface.
-
The association and dissociation of this compound were monitored in real-time to determine binding kinetics.[7]
In Vitro Cell-Based Assays
Cell Viability (MTS Assay):
-
Various cancer cell lines were seeded in 96-well plates at appropriate densities.
-
Cells were incubated with indicated concentrations of this compound for 72 hours.
-
MTS reagent was added to each well, and the absorbance was measured to determine the number of viable cells.[3]
Western Blot Analysis:
-
Pancreatic cancer cells (e.g., PANC-1, Capan-2) were treated with this compound at indicated concentrations for 24 hours.
-
For stimulation experiments, cells were starved for 24 hours, treated with this compound, and then stimulated with IFNα (50 ng/mL) for 30 minutes.[7]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-STAT3Tyr705, STAT3, and other proteins of interest.
-
Following incubation with secondary antibodies, the protein bands were visualized.[2]
Colony Formation Assay:
-
Pancreatic cancer cells were seeded in 6-well plates.
-
Cells were treated with different doses of this compound for one week.
-
The medium was replaced as needed.
-
After the incubation period, colonies were fixed, stained, and counted.[2][3]
RNA Sequencing:
-
BxPC3 cells were seeded and treated with or without 100 nmol/L this compound for 24 hours.
-
For STAT3 knockdown experiments, cells were transfected with STAT3-targeting siRNA for 72 hours.
-
Total RNA was extracted, and strand-specific libraries were constructed.
-
Sequencing was performed using an Illumina Novaseq 6000 instrument.
-
Gene set enrichment analysis (GSEA) was used to identify differentially expressed gene sets.[4]
In Vivo Xenograft Studies
Pancreatic Cancer Tumor Xenograft Model:
-
BALB/c-nude mice (male, 6-8 weeks old) were used.
-
PANC-1 cells (5 x 106) were injected into the right flank of each mouse.
-
When tumors reached a certain volume, mice were randomized into treatment and control groups.
-
This compound was administered at specified doses (e.g., 2.5 and 5 mg/kg/day).
-
Tumor growth was monitored regularly, and animal survival was recorded.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting the STAT3 signaling pathway.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Cellular Effects of STAT3 Inhibition by WB436B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of WB436B, a potent and highly selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assays used to characterize the effects of this compound.
Core Mechanism of Action: Direct and Selective STAT3 Inhibition
This compound exerts its anti-tumor effects through the direct and selective inhibition of STAT3. It specifically targets the SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. This targeted approach prevents the phosphorylation of STAT3 at the Tyr705 residue, a key step in the canonical STAT3 signaling pathway. The inhibition of STAT3 phosphorylation leads to the suppression of its nuclear translocation, DNA binding, and the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.
Biochemical assays have demonstrated the high selectivity of this compound for STAT3 over other members of the STAT family.
Signaling Pathway of STAT3 and Inhibition by this compound
Caption: Canonical STAT3 signaling and the inhibitory action of this compound.
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines.
Table 1: In Vitro Binding Affinity and Kinase Selectivity of this compound
| Target | Assay Type | Binding Affinity (Kd) |
| STAT3 (SH2 Domain) | Microscale Thermophoresis (MST) | 94.3 nM |
| STAT3 (127-722) | Microscale Thermophoresis (MST) | 129.0 nM |
| STAT1 | Microscale Thermophoresis (MST) | >10 µM |
| STAT2 | Microscale Thermophoresis (MST) | >10 µM |
| STAT4 | Microscale Thermophoresis (MST) | >10 µM |
| STAT5B | Microscale Thermophoresis (MST) | >10 µM |
| STAT6 | Microscale Thermophoresis (MST) | >10 µM |
Data compiled from publicly available research.[1]
Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p-STAT3 (Tyr705) Level | IC50 (µM) |
| PANC-1 | High | < 0.1 |
| Capan-2 | High | < 0.1 |
| BxPC-3 | High | < 0.1 |
| MIAPaca-2 | High | < 0.1 |
| AsPC-1 | Low | Intermediate |
| Normal Pancreatic Cells | Undetectable | > 10 |
This table summarizes the high sensitivity of pancreatic cancer cell lines with elevated phosphorylated STAT3 to this compound.[2]
Table 3: Effect of this compound on STAT3 Target Gene Expression
| Gene | Function | Effect of this compound Treatment |
| c-Myc | Cell Cycle Progression, Proliferation | Downregulation |
| Cyclin D1 | Cell Cycle Progression | Downregulation |
This compound treatment leads to a reduction in the expression of key STAT3 target genes.[2]
Key Cellular Effects of this compound
Inhibition of Cell Viability and Proliferation
This compound demonstrates potent inhibition of cell viability and proliferation in pancreatic cancer cell lines that exhibit high levels of constitutively active STAT3. As indicated in Table 2, cell lines with high p-STAT3 are highly sensitive to this compound, with IC50 values below 0.1 µM.[2] In contrast, normal cells and cancer cell lines with low p-STAT3 levels are significantly less sensitive.
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis in pancreatic cancer cells. This is evidenced by an increase in the population of Annexin V-positive cells upon treatment. In vivo studies have also shown an increase in the expression of cleaved caspase-3, a key marker of apoptosis, in tumor tissues from this compound-treated mice.[2]
Downregulation of STAT3 Target Genes
This compound effectively suppresses the expression of STAT3 downstream target genes that are critical for tumor growth and survival. Western blot and RT-qPCR analyses have confirmed the downregulation of key oncogenes such as c-Myc and Cyclin D1 following this compound treatment.[2] RNA sequencing data has further revealed a broader impact on STAT3-regulated gene sets.[3]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the cellular effects of this compound.
Cell Viability (MTS) Assay
This protocol is for determining the IC50 values of this compound in cancer cell lines.
Materials:
-
96-well cell culture plates
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for STAT3 Phosphorylation and Target Gene Expression
This protocol details the procedure for assessing the levels of total STAT3, phosphorylated STAT3, and downstream target proteins.
Materials:
-
6-well cell culture plates
-
Pancreatic cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptotic cells using flow cytometry.
Materials:
-
6-well cell culture plates
-
Pancreatic cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specified duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations of Experimental Workflows
Experimental Workflow for Cell Viability (MTS) Assay
Caption: A streamlined workflow for assessing cell viability using the MTS assay.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of protein expression.
This technical guide provides a solid foundation for understanding and investigating the cellular effects of the STAT3 inhibitor this compound. For further details, it is recommended to consult the primary research articles and their supplementary information.
References
Methodological & Application
Application Notes for WB436B: A Selective STAT3 Inhibitor
Application Notes and Protocols for In Vivo Dosing and Administration of WB436B in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of WB436B, a selective STAT3 inhibitor, in mouse models. The information is compiled from preclinical studies investigating its therapeutic potential, particularly in pancreatic cancer.
Introduction
This compound is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] STAT3 is a key signaling protein that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][3] this compound exerts its inhibitory effect by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[1] Preclinical studies have demonstrated that this compound can significantly suppress tumor growth and metastasis in mouse models of pancreatic cancer, suggesting its promise as a therapeutic agent.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mice based on published preclinical data.
| Parameter | Value | Mouse Strain(s) | Vehicle | Reference |
| Dosage | 2.5 mg/kg/day and 5 mg/kg/day | BALB/c nude mice, C57BL/6 mice | 5% DMSO and 95% of 20% cyclodextrin (B1172386) | [4] |
| Administration Route | Intraperitoneal (IP) Injection | BALB/c nude mice, C57BL/6 mice | 5% DMSO and 95% of 20% cyclodextrin | [4] |
| Frequency | Daily | BALB/c nude mice, C57BL/6 mice | 5% DMSO and 95% of 20% cyclodextrin | [4] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water, or 20% cyclodextrin solution
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice to be treated, calculate the total amount of this compound needed.
-
Prepare the vehicle solution: Prepare a solution of 5% DMSO and 95% of 20% cyclodextrin. For example, to prepare 1 mL of the vehicle, mix 50 µL of sterile DMSO with 950 µL of sterile 20% cyclodextrin solution.
-
Dissolve this compound in DMSO: First, dissolve the calculated amount of this compound powder in the required volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Add the cyclodextrin solution: Add the appropriate volume of the 20% cyclodextrin solution to the DMSO-WB436B mixture to achieve the final desired concentration and vehicle composition.
-
Vortex and visually inspect: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect the solution to ensure there are no precipitates. The solution should be clear.
-
Storage: Prepare the dosing solution fresh for each day of administration. If short-term storage is necessary, consult the manufacturer's recommendations for this compound stability in the prepared vehicle.
Intraperitoneal (IP) Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriate mouse restraint device
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Identification:
-
Injection Procedure:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Tilt the mouse's head slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Insert the needle, with the bevel facing up, at a 10-20 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.
-
If no fluid is aspirated, slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding from the injection site or signs of distress.
-
In the context of a multi-day dosing study, monitor the mice daily for changes in body weight, behavior, and overall health. Studies have reported no significant body weight loss or obvious toxicity in major organs with this compound administration.[1]
-
Visualizations
This compound Mechanism of Action: STAT3 Signaling Pathway Inhibition
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for In Vivo Dosing of this compound in Mice
Caption: Workflow for this compound in vivo administration.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of WB436B in a PANC-1 Xenograft Model
Introduction
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in many pancreatic cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis. This makes STAT3 a compelling target for therapeutic intervention. WB436B is a potent and highly selective small-molecule inhibitor of STAT3, which has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2] this compound selectively binds to the SH2 domain of STAT3, inhibiting its phosphorylation at Tyr705, subsequent nuclear translocation, and downstream gene expression.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in a PANC-1 human pancreatic cancer xenograft model, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting the STAT3 protein. In pancreatic cancer cells with high levels of phosphorylated STAT3 (p-STAT3Tyr705), this compound selectively binds to the STAT3 SH2 domain.[1][3] This binding event prevents the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation.[1][2] Inhibition of STAT3 phosphorylation leads to a cascade of downstream effects, including the downregulation of STAT3 target genes, induction of apoptosis, and suppression of tumor growth and metastasis.[1][2][4] this compound has shown high selectivity for STAT3 over other STAT family members.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 | Notes |
| PANC-1 | <100 nM | Highly sensitive to this compound.[3] |
| Capan-2 | Not specified | This compound decreased p-STAT3Tyr705 and STAT3 target gene expression.[4] |
| BxPC-3 | Not specified | This compound abolished IFNα-stimulated p-STAT3Tyr705.[1] |
Table 2: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction | Tumor Weight Reduction | Effect on p-STAT3Tyr705 | Effect on Ki67 |
| Vehicle | N/A | N/A | N/A | High expression | High expression |
| This compound | 2.5 mg/kg/day | Significant | Significant | Suppressed | Suppressed |
| This compound | 5 mg/kg/day | Significant | Significant | Suppressed | Suppressed |
Data compiled from studies demonstrating significant suppression of tumor growth with this compound treatment.[1][3][5]
Experimental Protocols
PANC-1 Cell Culture
This protocol describes the steps for culturing the human pancreatic cancer cell line PANC-1.
Materials:
-
PANC-1 cell line (e.g., ATCC CRL-1469)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-25 or T-75)
-
15 ml conical tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 100 units/ml penicillin and 100 µg/ml streptomycin.[6]
-
Thawing Cells:
-
Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath.[6]
-
Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.[6]
-
Centrifuge at 1,200 rpm for 5 minutes to pellet the cells.[6]
-
Discard the supernatant and gently resuspend the cell pellet in 10 ml of fresh, warm complete growth medium.[6]
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Subculturing (Splitting Cells):
-
When cells reach 70-90% confluency, remove and discard the culture medium.[6]
-
Briefly rinse the cell layer with PBS.[6]
-
Add 3 ml of 0.25% Trypsin-EDTA solution to the flask and incubate until the cells detach (usually within 5 minutes).[6]
-
Add 7-10 ml of complete growth medium to inactivate the trypsin.[6]
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture vessels at a subcultivation ratio of 1:2 to 1:4.[7][8]
-
PANC-1 Xenograft Mouse Model
This protocol details the establishment of a subcutaneous PANC-1 xenograft model in immunocompromised mice.
Materials:
-
PANC-1 cells, cultured as described above
-
BALB/c nude mice (male, 6-8 weeks old)[1]
-
Matrigel
-
PBS, sterile
-
1 ml syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Initiation of Treatment:
-
Begin treatment when the average tumor volume reaches approximately 100-200 mm3.[1]
-
Randomly assign mice to treatment and control groups.
-
This compound Administration
This protocol describes the preparation and administration of this compound to the PANC-1 xenograft mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO and 95% of 20% cyclodextrin)[5]
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare the desired concentrations of this compound (e.g., 2.5 mg/kg and 5 mg/kg) in the vehicle solution.
-
-
Administration:
-
Administer this compound or the vehicle control to the mice via intraperitoneal injection daily.[1]
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Record body weights to assess toxicity.
-
Assessment of Tumor Growth and Biomarkers
This protocol outlines the procedures for evaluating the efficacy of this compound.
Materials:
-
Digital calipers
-
Equipment for euthanasia (e.g., CO2 chamber)
-
Surgical tools for tumor excision
-
Materials for immunohistochemistry (IHC) and Western blotting
Procedure:
-
Tumor Measurement:
-
Measure tumor volumes regularly as described in Protocol 2.
-
-
Endpoint Analysis:
-
Biomarker Analysis:
-
A portion of the tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for IHC analysis of p-STAT3Tyr705 and the proliferation marker Ki67.[1][3][5]
-
Another portion of the tumor can be snap-frozen for Western blot analysis to determine the expression levels of p-STAT3Tyr705 and downstream STAT3 target genes.[1][3]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Experimental Workflow for PANC-1 Xenograft Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. elabscience.com [elabscience.com]
- 8. PANC-1. Culture Collections [culturecollections.org.uk]
Application Note: Quantifying the Binding Affinity of the STAT3 Inhibitor WB436B using Microscale Thermophoresis (MST)
For research use only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for determining the binding affinity of WB436B, a potent and selective small molecule inhibitor, to its target protein, Signal Transducer and Activator of Transcription 3 (STAT3), using Microscale Thermophoresis (MST). MST is a powerful biophysical technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[1][2][3] This document outlines the experimental workflow, data analysis, and presents representative data for the interaction between this compound and the STAT3 SH2 domain. Additionally, it includes a diagram of the STAT3 signaling pathway to provide context for the inhibitor's mechanism of action.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a critical role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. This compound has been identified as a potent and highly selective small molecule inhibitor that directly targets the SH2 domain of STAT3.[4][5]
Microscale Thermophoresis (MST) is an advanced, immobilization-free technology used to quantify biomolecular interactions.[6][7] The technique is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient.[3][8] Any change in the size, charge, or hydration shell of a molecule can alter its thermophoretic behavior.[3] By fluorescently labeling one of the interacting partners (in this case, the STAT3 protein), the change in its thermophoretic movement upon binding to a non-fluorescent ligand (this compound) can be monitored. This allows for the precise determination of binding affinities, typically expressed as the dissociation constant (Kd).[9]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing MST to characterize the binding of this compound to STAT3.
Quantitative Data Summary
The following table summarizes the binding affinity data for the interaction of this compound with different constructs of the human STAT3 protein as determined by Microscale Thermophoresis.
| Ligand | Target Protein | Dissociation Constant (Kd) |
| This compound | STAT3 SH2 domain | 94.3 nM[4] |
| This compound | STAT3 (amino acids 127-722) | 129.0 nM[4] |
| This compound | STAT1, STAT2, STAT4, STAT5B, STAT6 | >10 µM[4] |
Experimental Protocols
This section provides a detailed methodology for performing an MST experiment to determine the binding affinity of this compound to the STAT3 SH2 domain.
Reagent and Sample Preparation
1.1. STAT3 SH2 Domain Protein
-
Express and purify the human STAT3 SH2 domain using a suitable expression system (e.g., E. coli).
-
Incorporate an N-terminal purification tag (e.g., His6-tag) to facilitate purification by immobilized metal affinity chromatography (IMAC).
-
Perform size-exclusion chromatography as a final purification step to ensure a homogenous and monomeric protein sample.
-
Verify protein purity and concentration using SDS-PAGE and a spectrophotometer (A280 nm), respectively.
-
Store the purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, 500 mM NaCl, 0.01% NP40, 50 mM L-arginine) at -80°C.[5]
1.2. Fluorescent Labeling of STAT3 SH2 Domain
-
Use a fluorescent dye with a reactive group that targets primary amines (e.g., NHS ester) for labeling the lysine (B10760008) residues of the STAT3 SH2 domain. The Monolith NT.115 RED-NHS labeling kit is a suitable option.
-
Mix the protein and dye at a molar ratio of 1:3 to 1:5 (protein:dye).
-
Incubate the reaction for 30 minutes at room temperature in the dark.[5]
-
Remove the excess, unconjugated dye using a desalting column.
-
Determine the final concentration and labeling efficiency of the fluorescently labeled STAT3 SH2 protein using a spectrophotometer.
1.3. This compound Ligand Preparation
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a 16-point serial dilution series of this compound in MST buffer (e.g., 50 mM HEPES, pH 7.0, 500 mM NaCl, 0.01% NP40, 50 mM L-arginine).[5][10] The highest concentration should be in the low micromolar range (e.g., 100 µM) to ensure a complete binding curve.[5][10]
MST Experiment Setup
-
Prepare a series of 16 tubes. To each tube, add 10 µL of the corresponding this compound dilution.
-
Add 10 µL of the fluorescently labeled STAT3 SH2 domain solution (at a final concentration of approximately 200 nM) to each tube.[5] This will result in a constant concentration of the labeled protein and varying concentrations of the ligand.
-
Mix gently and incubate for 10 minutes at room temperature to allow the binding to reach equilibrium.
-
Load the samples into MST capillaries.
MST Data Acquisition
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
Set the LED power to a level that results in a fluorescence signal between 200 and 1000 counts.
-
Set the MST power to a medium or high setting.
-
Acquire data for 3-5 seconds with the IR laser off, followed by 30 seconds with the IR laser on, and then 3-5 seconds with the IR laser off.[11]
Data Analysis
-
The change in fluorescence due to thermophoresis is recorded. The normalized fluorescence (Fnorm) is calculated as Fhot/Fcold, where Fhot is the fluorescence after the temperature jump and Fcold is the initial fluorescence.[11]
-
A binding curve is generated by plotting the change in normalized fluorescence (ΔFnorm) against the logarithm of the this compound concentration.
-
The data is then fitted to a Kd model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Visualizations
Caption: Experimental workflow for the MST assay.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 2. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 3. basepairbio.com [basepairbio.com]
- 4. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. On the acquisition and analysis of microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: Surface Plasmon Resonance (SPR) Analysis of the STAT3 Inhibitor WB436B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1] The constitutive activation of the STAT3 signaling pathway is closely linked to the progression of various cancers, making it a significant target for therapeutic intervention.[1] WB436B is a novel, potent, and highly selective small molecule inhibitor that targets the Src homology 2 (SH2) domain of STAT3, thereby preventing its activation.[1][2]
This application note provides a detailed protocol for the analysis of the binding kinetics of this compound to STAT3 and other STAT family proteins using Surface Plasmon Resonance (SPR). The data presented herein demonstrates the high affinity and selectivity of this compound for STAT3.
Data Presentation
The binding kinetics of this compound to STAT3 and other STAT family proteins were determined using SPR analysis. The results, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), are summarized in the table below.
| Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| STAT3 | 1.23E+05 | 1.16E-02 | 94.3 |
| STAT1 | No Appreciable Binding | No Appreciable Binding | >10,000 |
| STAT2 | No Appreciable Binding | No Appreciable Binding | >10,000 |
| STAT4 | No Appreciable Binding | No Appreciable Binding | >10,000 |
| STAT5B | No Appreciable Binding | No Appreciable Binding | >10,000 |
| STAT6 | No Appreciable Binding | No Appreciable Binding | >10,000 |
Table 1: Binding affinities of this compound towards STAT member proteins as determined by SPR assay.
Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the tyrosine residue 705 (Tyr705) on the STAT3 protein. This phosphorylation event induces the homodimerization of STAT3 molecules through reciprocal SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival and proliferation. This compound selectively binds to the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent downstream signaling.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the general procedure for determining the binding kinetics of a small molecule inhibitor (this compound) to a target protein (STAT3) using a Biacore SPR instrument.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human STAT3 protein (and other STAT family proteins for selectivity testing)
-
This compound compound
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the STAT3 protein to the desired level (e.g., ~10,000 RU) by injecting the protein solution (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). A blank running buffer injection should also be included for double referencing.
-
Inject the this compound dilutions over the immobilized STAT3 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of this compound for a defined period (e.g., 180 seconds).
-
Allow for dissociation by flowing running buffer over the sensor surface for another defined period (e.g., 300 seconds).
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound analyte.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference flow cell data and the blank injection data.
-
The processed data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the Biacore evaluation software.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are determined from the fitted data.
-
References
Application Notes and Protocols for WB436B in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
WB436B is a potent and highly selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by directly binding to the SH2 domain of STAT3, thereby inhibiting its phosphorylation at Tyr705, subsequent nuclear translocation, and downstream gene expression.[1][3][4] These application notes provide a summary of effective treatment concentrations and detailed protocols for the use of this compound in various in vitro cancer cell studies, with a primary focus on pancreatic cancer cell lines.
Data Presentation
Binding Affinity and Selectivity
This compound demonstrates high selectivity for STAT3 over other members of the STAT family.
| Protein Target | Binding Affinity (KD) | Assay Method |
| STAT3-SH2 | 94.3 ± 22.1 nmol/L | Microscale Thermophoresis (MST) |
| STAT3 (aa 127-722) | 129.0 ± 28.8 nmol/L | Microscale Thermophoresis (MST) |
| STAT1 | > 10 µmol/L | Not Specified |
| STAT2 | > 10 µmol/L | Not Specified |
| STAT4 | > 10 µmol/L | Not Specified |
| STAT5B | > 10 µmol/L | Not Specified |
| STAT6 | > 10 µmol/L | Not Specified |
Table 1: Binding affinity of this compound to STAT proteins. Data sourced from[3].
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects in pancreatic cancer cell lines with high levels of phosphorylated STAT3 (p-STAT3Tyr705).
| Cell Line | IC50 | Comments |
| Pancreatic Cancer Cells (with high p-STAT3Tyr705) | < 100 nM | Highly sensitive |
Table 2: In Vitro Cytotoxicity of this compound. Data sourced from[1].
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, Capan-2)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G3581) or similar MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed pancreatic cancer cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the plates for 72 hours.[5]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance (OD) at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, Capan-2)
-
This compound
-
IL-6 (or other STAT3 activators like IFNα)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-STAT3Tyr705, total STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for 20-24 hours.[3][4]
-
Stimulate the cells with a STAT3 activator, for example, IL-6 (20 ng/mL), for the appropriate duration (e.g., 30 minutes for IFNα).[3][6]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE, transfer the proteins to a membrane, and block the membrane.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat the cells with various concentrations of this compound for 48 hours.[7]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[7]
-
Add additional 1X binding buffer.
-
Analyze the cells immediately by flow cytometry.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
WB436B: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
WB436B is a potent and highly selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by directly binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent transcriptional activity.[1] This selective inhibition of STAT3 makes this compound a valuable tool for studying STAT3-mediated signaling pathways and a potential therapeutic candidate for diseases driven by aberrant STAT3 activation, such as pancreatic cancer.[1][3] Preclinical studies have demonstrated that this compound can effectively suppress tumor growth and metastasis in animal models.[1][3]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the known physicochemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Weight | 436.49 g/mol | [2] |
| Molecular Formula | C₂₁H₂₀N₆O₃S | [2] |
| CAS Number | 2248552-84-1 | [2] |
| Appearance | Solid Powder | [2] |
| Solubility in DMSO | 10 mM | [2] |
| Storage of Powder | -20°C for 12 months, 4°C for 6 months | [2] |
| Storage in Solvent | -80°C for 6 months, -20°C for 6 months | [2] |
Biological Activity and Selectivity
This compound exhibits high selectivity for STAT3 over other members of the STAT family. This specificity is crucial for dissecting the precise roles of STAT3 in various cellular processes.
| Target | Binding Affinity (K D) | Source |
| STAT3 | 94.3 nM | [2] |
| STAT1 | >10 µM | [2] |
| STAT2 | >10 µM | [2] |
| STAT4 | >10 µM | [2] |
| STAT5B | >10 µM | [2] |
| STAT6 | >10 µM | [2] |
Signaling Pathway of this compound Action
This compound exerts its inhibitory effect on the canonical STAT3 signaling pathway. This pathway is typically activated by cytokines and growth factors, leading to the transcription of genes involved in cell proliferation, survival, and differentiation.
References
Troubleshooting & Optimization
potential off-target effects of WB436B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of WB436B, a potent and highly selective STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4] It specifically binds to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent transcriptional activity.[1][3][4][5]
Q2: How selective is this compound for STAT3?
A2: this compound is a highly selective inhibitor of STAT3.[1][2][3] It shows minimal binding to other STAT family members, including STAT1, STAT2, STAT4, STAT5B, and STAT6.[2] In functional assays, it inhibits IFN-α induced phosphorylation of STAT3 at Tyr705 without significantly affecting STAT1 phosphorylation.[2]
Q3: What are the known on-target effects of this compound?
A3: this compound has been shown to:
-
Selectively inhibit the phosphorylation of STAT3 at Tyr705.[1][2][6]
-
Induce apoptosis in cancer cells with high levels of p-STAT3Tyr705.[1]
-
Suppress tumor growth and metastasis in preclinical models of pancreatic cancer.[1][3][6]
Q4: Have any off-target effects of this compound been reported?
A4: Current literature emphasizes the high selectivity of this compound for STAT3.[1][2] Studies have shown it has minimal impact on the phosphorylation of other kinases like JAK1, STAT1, STAT5, AKT, and ERK1/2.[2] While no significant off-target effects have been formally reported, it is crucial for researchers to independently verify its selectivity in their specific experimental systems.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound can be dissolved in DMSO (10 mM). For storage, the solid powder should be kept at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 6 months.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of STAT3 phosphorylation | 1. This compound degradation. 2. Insufficient concentration. 3. Low p-STAT3 levels in the cell line. | 1. Use freshly prepared this compound solution. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm basal p-STAT3 levels via Western blot before treatment. |
| Unexpected cell toxicity in a STAT3-independent cell line | 1. Potential off-target effect. 2. Solvent toxicity. | 1. Perform a kinase panel screening to identify potential off-target interactions. 2. Include a vehicle-only (e.g., DMSO) control in your experiment to assess solvent effects. |
| Variability in experimental results | 1. Inconsistent cell culture conditions. 2. Differences in treatment duration. | 1. Ensure consistent cell passage number, density, and media composition. 2. Standardize the timing of this compound treatment and subsequent assays. |
| This compound is less effective against STAT3 knockdown cells | This is an expected on-target effect. | This result can be used as a positive control to confirm that the observed phenotype is STAT3-dependent.[8] |
Data Presentation
Table 1: Binding Affinity of this compound to STAT Family Proteins
| Protein | Binding Affinity (KD) | Method |
| STAT3 (SH2 Domain) | 94.3 nM | Microscale Thermophoresis (MST) |
| STAT3 (127-722) | 129.0 nM | Microscale Thermophoresis (MST) |
| STAT1 | >10 µM | Microscale Thermophoresis (MST) |
| STAT2 | >10 µM | Microscale Thermophoresis (MST) |
| STAT4 | >10 µM | Microscale Thermophoresis (MST) |
| STAT5B | >10 µM | Microscale Thermophoresis (MST) |
| STAT6 | >10 µM | Microscale Thermophoresis (MST) |
| Data sourced from Probechem Biochemicals.[2] |
Table 2: In Vitro IC50 of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p-STAT3Tyr705 Level | IC50 |
| PANC-1 | High | <100 nM |
| BxPC-3 | High | <100 nM |
| Data indicates high sensitivity in cell lines with elevated p-STAT3Tyr705.[2] |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 Inhibition
-
Cell Treatment: Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) and allow them to adhere overnight. Starve cells for 24 hours, then treat with varying concentrations of this compound for 24 hours.[1]
-
Stimulation (Optional): Stimulate cells with a known STAT3 activator, such as IFN-α (50 ng/mL) for 30 minutes or IL-6 (20 ng/mL), prior to lysis.[1][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: Immobilize purified STAT protein onto a CM7 sensor chip using standard amine-coupling methods.[1]
-
Analyte Preparation: Prepare serial dilutions of this compound in a running buffer (e.g., PBS with 5% DMSO).[1]
-
Binding Assay: Inject the this compound solutions over the sensor chip surface at a flow rate of 30 µL/min. Set the association time to 90 seconds and the dissociation time to 90 seconds.[1]
-
Data Analysis: Perform a solvent correction to adjust for the DMSO in the analyte solution. Calculate the dissociation constant (KD) using the kinetics and affinity analysis options of the instrument's evaluation software.[1]
Visualizations
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing WB436B Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of WB436B for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a wide concentration range is recommended to determine the IC50 (the concentration that inhibits 50% of the biological activity). A typical starting range for a novel kinase inhibitor like this compound would be from 0.01 µM to 50 µM. It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental endpoint.[1][2]
Q2: My cell viability assay results are inconsistent between experiments. What are the potential causes?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Culture Variability: Differences in cell density at the time of seeding, variations in passage number, or overall cell health can significantly impact results. Always use cells within a consistent passage range and ensure they are in the logarithmic growth phase.[3]
-
Pipetting Errors: Inaccurate serial dilutions or inconsistent dispensing of reagents can lead to variability. Use calibrated pipettes and consider preparing a master mix of this compound for addition to the assay plates.[4]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and below the toxic threshold for your cell line (typically <0.5%).[1]
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[4]
Q3: How can I confirm that this compound is inhibiting its target, Kinase X, in my cells?
A3: Target engagement can be confirmed by assessing the phosphorylation status of Kinase X or its direct downstream substrates. A Western blot is the most common method for this.[5] After treating cells with varying concentrations of this compound, you can probe for the phosphorylated form of Kinase X (p-KX). A dose-dependent decrease in the p-KX signal, without a significant change in total Kinase X levels, indicates successful target inhibition.
Q4: I am observing high levels of cytotoxicity at concentrations where I don't expect to see significant target inhibition. What should I do?
A4: High cytotoxicity at low concentrations could be due to:
-
Off-target Toxicity: The compound may be affecting other essential cellular pathways.[1][2]
-
Solvent Toxicity: Ensure the final solvent concentration is not toxic to your cells.[1]
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the inhibition of the Kinase X pathway or to the compound itself.
To address this, consider using a lower concentration range, reducing the incubation time, or testing the compound in a different cell line.[2]
Q5: What is the optimal incubation time for this compound treatment?
A5: The optimal incubation time can vary significantly depending on the cell line and the biological process being studied.[4] It is recommended to perform a time-course experiment (e.g., 6, 24, 48, and 72 hours) to determine the ideal duration for observing the desired effect. For assessing immediate signaling events, shorter time points (e.g., 1-4 hours) may be more appropriate.[6]
Data Presentation
The following tables summarize hypothetical data for this compound to guide experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MCF-7 | Breast | 2.5 | 72 hours |
| A549 | Lung | 5.1 | 72 hours |
| HCT116 | Colon | 1.8 | 72 hours |
| U-87 MG | Glioblastoma | 8.3 | 72 hours |
Table 2: Dose-Response of this compound in HCT116 Cells (48-hour treatment)
| This compound Conc. (µM) | Cell Viability (%) | p-KX Level (Relative to Control) |
| 0 (Vehicle) | 100 | 1.00 |
| 0.1 | 95 | 0.85 |
| 0.5 | 82 | 0.60 |
| 1.0 | 65 | 0.35 |
| 2.5 | 48 | 0.10 |
| 5.0 | 30 | <0.05 |
| 10.0 | 15 | <0.05 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve
This protocol outlines the steps for determining the IC50 of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Kinase X Phosphorylation
This protocol details the procedure for assessing the inhibition of Kinase X phosphorylation by this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KX and total KX (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities to determine the relative levels of p-KX normalized to total KX.
Visualizations
Caption: GFY signaling pathway and the inhibitory action of this compound on Kinase X.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for inconsistent cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
troubleshooting WB436B insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the STAT3 inhibitor, WB436B, in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended first step is to prepare a concentrated stock solution in an anhydrous, water-miscible organic solvent.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for many nonpolar compounds, including this compound, and is the solvent in which its solubility has been determined to be 10 mM.[3]
Q2: I have prepared a 10 mM stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and what can I do?
A2: This is a common phenomenon for hydrophobic compounds.[2] When the DMSO stock is diluted into an aqueous buffer, the significant increase in solvent polarity causes the compound to crash out of the solution.[2] Here are several strategies to address this:
-
Optimize the final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects.[4] Ensure your dilution scheme does not exceed this limit.
-
Use a pre-warmed aqueous medium: Gently warming your buffer or cell culture medium to 37°C before adding the DMSO stock can help improve solubility.[1][2]
-
Employ rapid mixing: Add the DMSO stock dropwise to the pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations of the compound that lead to precipitation.[1][2]
-
Prepare intermediate dilutions: Instead of a single large dilution, prepare intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer.[2]
Q3: Are there alternative solvents to DMSO if it is not compatible with my experimental setup?
A3: Yes, other water-miscible organic solvents can be tested. Common alternatives include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[4] The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system. A small-scale solubility test in these solvents is recommended.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
Q5: What are solubilizing excipients, and can they help with this compound insolubility?
A5: Solubilizing excipients are inactive substances added to a formulation to improve the solubility of the active pharmaceutical ingredient (API).[9][10][11][12][13] For experimental purposes, surfactants and cyclodextrins can be effective.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][14]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[14][15]
It is essential to include a vehicle control with the excipient alone in your experiments to account for any potential effects on the assay.[4]
Troubleshooting Strategies for this compound Insolubility
| Strategy | Principle | Key Considerations |
| Co-solvent System | Dissolve this compound in a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution, then dilute into the aqueous buffer.[5][16][17][18] | The final concentration of the organic solvent should be non-toxic to the experimental system (typically <0.5% for DMSO).[4] |
| pH Adjustment | For ionizable compounds, altering the pH of the aqueous medium to favor the charged form of the molecule increases solubility.[6][7][19] | The optimal pH for solubility may not be compatible with the biological assay. |
| Use of Surfactants | Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[1][14] | The surfactant concentration must be above its critical micelle concentration (CMC) and non-toxic to the cells. A vehicle control is essential. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[14][15] | The stoichiometry of the complex and the type of cyclodextrin are important factors. A vehicle control is necessary. |
| Particle Size Reduction | Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[14][15][16][20] | This is more relevant for preparing suspensions and may require specialized equipment like sonicators or homogenizers.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound powder (e.g., 4.36 mg) using an analytical balance.
-
Based on the molecular weight of this compound (436.49 g/mol ), calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration (e.g., 1 mL for 4.36 mg).[3]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved.
-
If complete dissolution is not achieved, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous experimental medium (e.g., cell culture medium, PBS) to 37°C.[1]
-
While vortexing or vigorously stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[1] This rapid mixing helps prevent precipitation.[2]
-
Continue to mix the solution for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Crucially, prepare a vehicle control using the same final concentration of DMSO in the aqueous medium to account for any solvent-induced effects in your assay. [1]
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. colorcon.com [colorcon.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. youtube.com [youtube.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. ijmsdr.org [ijmsdr.org]
long-term stability of WB436B in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the STAT3 inhibitor, WB436B, in DMSO solution. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO solution?
While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for small molecule storage in DMSO should be followed to maximize its integrity.[1][2] Manufacturer recommendations for this compound in solvent are storage at -80°C for up to 6 months or -20°C for up to 6 months.[3] For longer-term storage, preparing fresh solutions is recommended.[4]
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
Studies on a diverse set of compounds have shown no significant loss after multiple freeze-thaw cycles (up to 11 cycles).[5][6][7] However, to minimize potential degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.[2]
Q3: My this compound precipitated out of solution when I diluted it into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[4][8] Here are some troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the aqueous solubility limit of this compound.
-
Slow, dropwise addition: Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring to facilitate mixing.[4]
-
Optimize the final DMSO concentration: While a higher DMSO concentration can aid solubility, it may be toxic to cells. The final DMSO concentration in cell-based assays should typically be below 0.5%, and ideally at or below 0.1%.[4][8]
Q4: What is the impact of water content in DMSO on the stability of this compound?
DMSO is hygroscopic and readily absorbs moisture from the air, which can lead to the degradation of susceptible compounds.[5][9] It is crucial to use anhydrous, high-purity DMSO and to minimize the exposure of the stock solution to the atmosphere.[4] One study showed that 85% of compounds in a library were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Perform a stability study under your specific experimental conditions (see Protocol 1). |
| Inaccurate pipetting of viscous DMSO solution. | Use positive displacement pipettes for accurate handling of small volumes of DMSO. Ensure the solution is fully homogenous before aliquoting. | |
| Loss of compound activity | Compound degradation due to improper storage. | Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.[5] |
| Multiple freeze-thaw cycles. | Prepare smaller aliquots to avoid repeated freezing and thawing.[2] | |
| Precipitation in aqueous media | Low aqueous solubility of this compound. | Decrease the final concentration of this compound. Add the DMSO stock slowly to the aqueous buffer while vortexing.[4] Consider using a different solvent system or formulation if solubility issues persist.[8] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol provides a general method to evaluate the stability of this compound in DMSO under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Amber, tightly sealed vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[5]
-
Storage: Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
Sample Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Compare the results to the initial (time 0) sample to determine the percentage of this compound remaining.
Data Summary
| Storage Condition | Observation | Reference(s) |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C. 85% of compounds were stable in wet DMSO for 2 years at 4°C. | [5][10] |
| Freeze/Thaw Cycles | No significant compound loss was observed after 11 freeze/thaw cycles for a diverse set of compounds. | [5][6][7] |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds. | [5][9] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature. | [5][6] |
Visualizations
This compound Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound is a potent and highly selective inhibitor of STAT3.[3] It directly binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[3][11] This, in turn, inhibits the translocation of STAT3 to the nucleus, leading to the downregulation of target gene expression involved in cell proliferation and survival.[3][12]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow: Stability Assessment
The following diagram outlines the general workflow for assessing the long-term stability of a compound in DMSO.
Caption: General workflow for compound stability assessment in DMSO.
Troubleshooting Logic: Compound Precipitation
This diagram provides a logical approach to troubleshooting the precipitation of this compound when diluting from a DMSO stock into an aqueous medium.
Caption: Troubleshooting workflow for compound precipitation issues.
References
- 1. dbaitalia.it [dbaitalia.it]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing WB436B toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of WB436B, a potent and highly selective STAT3 inhibitor. The information focuses on leveraging the compound's inherent selectivity to minimize toxicity in normal cells during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] Its mechanism of action is centered on binding to the Src homology 2 (SH2) domain of STAT3.[1][2][4] This binding event selectively prevents the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation.[1][2][5] By inhibiting this phosphorylation, this compound prevents STAT3 dimerization, its translocation into the nucleus, and the subsequent transcription of its target genes, which are often involved in cell proliferation, survival, and metastasis.[2]
Q2: How does this compound achieve selectivity and minimize toxicity in normal cells?
A2: this compound's favorable toxicity profile stems from its high selectivity for STAT3 over other proteins, including other members of the STAT family like STAT1, STAT2, STAT4, STAT5B, and STAT6.[1][2] The STAT3 signaling pathway is often constitutively active in cancer cells, particularly in malignancies like pancreatic cancer, but remains largely inactive in normal, healthy tissues.[1] this compound demonstrates potent cytotoxic effects in cancer cells that have high levels of phosphorylated STAT3 (p-STAT3Tyr705), while normal cells, which lack this high level of STAT3 activation, are largely insensitive to the compound.[1] This selective action is the key to its minimal impact on normal cells.
Q3: What are the recommended storage and handling procedures for this compound?
A3: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2] When dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 6 months.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which cancer models has this compound shown the most promise?
A4: Preclinical studies have highlighted this compound as a potential therapeutic candidate for pancreatic cancer, where high levels of STAT3 activation are common.[1][3][6] It has shown significant efficacy in suppressing tumor growth and metastasis in both in vitro and in vivo models of pancreatic cancer.[1][3] Its effectiveness is most pronounced in pancreatic cancer cell lines that are dependent on the STAT3 pathway for their viability.[1]
Troubleshooting Guide
Issue 1: Higher-than-expected toxicity observed in normal/control cell lines.
-
Possible Cause 1: Cell Line Integrity. The control cell line may have underlying mutations or aberrant signaling pathways that result in elevated STAT3 activity, making it more sensitive to this compound.
-
Solution: Verify the phenotype of your control cell line. Perform a baseline Western blot to check the expression and phosphorylation status of STAT3 (p-STAT3Tyr705). Compare this to a well-characterized normal cell line.
-
-
Possible Cause 2: Off-target effects at high concentrations. Although highly selective, exceptionally high concentrations of any compound can lead to off-target effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration range. Refer to the IC50 data in Table 1. Ensure that the concentrations used are relevant for inhibiting STAT3 in cancer cells while remaining well below the IC50 for normal cells.
-
-
Possible Cause 3: Contamination. Reagents or cell culture media could be contaminated with substances (e.g., cytokines like IFNα) that activate the STAT3 pathway.
-
Solution: Use fresh, sterile reagents. Test media for potential contaminants. Culture cells in a controlled environment.
-
Issue 2: this compound shows reduced efficacy in STAT3-dependent cancer cells.
-
Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Use a fresh aliquot of this compound from proper storage. Confirm the concentration of your stock solution.
-
-
Possible Cause 2: Cell Resistance. Cells may have developed resistance or have compensatory signaling pathways that bypass the need for STAT3.
-
Solution: Confirm STAT3 is still activated (phosphorylated) in your cancer cell line. You can also use a STAT3 knockdown cell line as a control; this compound is expected to be less effective in cells where STAT3 is already silenced.[7]
-
-
Possible Cause 3: Experimental Conditions. The duration of treatment or cell seeding density may be suboptimal.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Pancreatic Cancer vs. Normal Cell Lines
| Cell Line Type | p-STAT3Tyr705 Level | This compound IC50 (µmol/L) | Selectivity Profile |
| Pancreatic Cancer | High | < 0.1 | Highly Sensitive |
| Pancreatic Cancer | Low | Intermediate | Moderately Sensitive |
| Normal Cells | Inactive / Low | > 10 | Insensitive |
This table summarizes data indicating that pancreatic cancer cells with high levels of phosphorylated STAT3 are highly sensitive to this compound, whereas normal cells are not.[1]
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed pancreatic cancer cells or normal cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Add an aqueous MTS (or similar) solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure the absorbance (OD) at 490 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the vehicle-only control and plot the results to determine the IC50 value.
-
2. Western Blot for STAT3 Phosphorylation
This protocol is used to verify the on-target effect of this compound.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 24 hours.[1][4]
-
(Optional) To confirm specificity, you can stimulate the cells with a cytokine like IFNα (50 ng/mL) for 30 minutes before lysis to induce phosphorylation of STAT proteins.[1][4]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3Tyr705, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. This compound should show a dose-dependent decrease in the p-STAT3Tyr705 signal with minimal effect on total STAT3.[2]
-
Visualizations
Caption: Mechanism of this compound in the STAT3 signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in WB436B Experiments
Welcome to the technical support center for WB436B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when working with the selective STAT3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a potent and highly selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It specifically targets the SH2 domain of STAT3, preventing its phosphorylation at the Tyr705 residue.[1] The expected outcomes of successful this compound treatment in sensitive cell lines (e.g., pancreatic cancer cells with high p-STAT3Tyr705 levels) include:
-
A significant decrease in the levels of phosphorylated STAT3 (p-STAT3Tyr705).[1][2][3][4]
-
Minimal to no effect on the total STAT3 protein levels.
-
No significant inhibition of other STAT family members (STAT1, STAT2, STAT4, STAT5B, STAT6) or upstream kinases like JAK1, AKT, and ERK1/2.[1]
-
Downregulation of STAT3 target genes (e.g., c-Myc, Cyclin D1).[2]
-
Inhibition of cell viability and proliferation in STAT3-dependent cancer cell lines.[2][3][4]
Q2: I'm not seeing the expected decrease in p-STAT3Tyr705 levels after this compound treatment. What are the possible causes?
This is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: this compound treatment is affecting the viability of my cells, but the p-STAT3Tyr705 levels don't seem to change. How is this possible?
While this compound is a selective STAT3 inhibitor, off-target effects can occur, especially at high concentrations. It's also possible that the cell death you're observing is independent of STAT3 signaling. Consider performing a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Additionally, investigate other potential signaling pathways that might be affected.
Q4: I'm observing inconsistent results between experiments. What could be the reason?
Inconsistent results are often due to variability in experimental conditions. Key factors to control for include:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
This compound Preparation: Prepare fresh stock solutions of this compound and use the recommended solvent (e.g., DMSO).[1] Avoid repeated freeze-thaw cycles.
-
Treatment Time and Concentration: Use a consistent treatment duration and concentration of this compound.
-
Western Blotting Technique: Standardize all steps of your Western Blotting protocol, from protein extraction to antibody incubation and imaging.
Troubleshooting Guides
Issue 1: No decrease in p-STAT3Tyr705 levels after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inactive this compound Compound | - Confirm the correct storage of the compound (-20°C for solid powder, -80°C in solvent).[1] - Prepare a fresh stock solution. - Test the compound on a validated positive control cell line known to be sensitive to this compound (e.g., PANC-1, Capan-2).[3][5] |
| Suboptimal Treatment Conditions | - Perform a dose-response experiment to determine the optimal concentration for your cell line (typical IC50 is <100 nM for sensitive lines).[1] - Optimize the treatment duration. A 24-hour treatment is a common starting point.[3][5] |
| Low Endogenous p-STAT3Tyr705 Levels | - Confirm that your cell line has detectable basal levels of p-STAT3Tyr705. If not, you may need to stimulate the pathway with an appropriate cytokine like IL-6 or IFN-α before treatment.[3][6] |
| Technical Issues with Western Blot | - Ensure complete protein transfer from the gel to the membrane. - Use a validated p-STAT3Tyr705 antibody at the recommended dilution. - Include a positive control (e.g., lysate from stimulated cells) and a negative control (e.g., lysate from untreated cells). |
Issue 2: Unexpected bands or changes in other signaling proteins in Western Blot.
| Potential Cause | Troubleshooting Steps |
| Antibody Non-Specificity | - Use a highly specific primary antibody validated for your application. - Optimize antibody concentration and incubation time. - Include appropriate controls, such as lysates from cells where the target protein is knocked down. |
| Off-Target Effects of this compound | - While this compound is highly selective for STAT3, off-target effects can occur at high concentrations.[1] Perform a dose-response experiment to use the lowest effective concentration. - Cross-reference your findings with literature on potential off-target effects of STAT3 inhibitors. |
| Crosstalk Between Signaling Pathways | - Inhibition of STAT3 may lead to compensatory activation of other signaling pathways. Investigate other relevant pathways that might be affected by STAT3 inhibition in your specific cellular context. |
| Sample Preparation Issues | - Ensure proper sample lysis and protein quantification. - Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. |
Experimental Protocols
Western Blotting for p-STAT3Tyr705
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3Tyr705 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a Western Blotting experiment.
References
- 1. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: WB436B Clinical Translation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of WB436B, a novel inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity in our preclinical animal models with this compound. How can we identify the responsible off-target kinases?
A1: Off-target activity is a common challenge with kinase inhibitors. A systematic approach to identify the kinases responsible for the observed toxicity is crucial. We recommend a combination of in silico prediction and in vitro screening.
Troubleshooting Guide: Identifying Off-Target Kinase Activity
-
In Silico Profiling:
-
Utilize computational models to predict the binding affinity of this compound against a broad panel of human kinases. Several commercial services offer this, or it can be done with software like Schrödinger's Maestro.
-
Pay close attention to kinases with predicted high affinity that are known to be expressed in the tissues exhibiting toxicity.
-
-
In Vitro Kinase Panel Screening:
-
Perform a biochemical screen of this compound against a large panel of recombinant human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).
-
Run the initial screen at a high concentration (e.g., 10 µM) to identify all potential hits.
-
Follow up with dose-response curves for any hits to determine their IC50 values.
-
-
Cell-Based Target Engagement Assays:
-
For the most promising off-target candidates identified in the biochemical screen, validate their engagement by this compound in a cellular context.
-
Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm that this compound binds to the suspected off-target kinase within the cell.
-
Q2: Our in vivo efficacy studies with this compound show inconsistent results across different patient-derived xenograft (PDX) models. How can we select the most relevant models for further studies?
A2: The heterogeneity of tumors, even within the same cancer type, can lead to variable responses to targeted therapies. A robust biomarker strategy is essential for selecting appropriate PDX models and, eventually, for patient stratification in clinical trials.
Troubleshooting Guide: PDX Model Selection and Biomarker Validation
-
Biomarker Identification:
-
Based on the mechanism of action of this compound as a Wnt/β-catenin pathway inhibitor, potential biomarkers include mutations in key pathway components (e.g., APC, CTNNB1) or elevated expression of Wnt target genes (e.g., AXIN2, MYC).
-
Perform genomic and transcriptomic analysis of your PDX model cohort to identify these potential biomarkers.
-
-
Biomarker Validation:
-
Correlate the presence of the identified biomarkers with the in vivo response to this compound in your PDX models.
-
This will help you establish a predictive biomarker signature that can be used to select the most responsive models for future studies.
-
-
Pharmacodynamic (PD) Marker Assessment:
-
In addition to predictive biomarkers, assess PD markers to confirm that this compound is hitting its target in the tumor tissue.
-
Measure the expression of Wnt target genes (e.g., via qPCR or immunohistochemistry) in tumor biopsies taken before and after treatment with this compound.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TNIK | 5.2 | Primary target |
| GSK3β | 890 | Off-target |
| CDK5 | 1,250 | Off-target |
| ROCK1 | 2,500 | Off-target |
| p38α | >10,000 | Off-target |
Table 2: Pharmacokinetic Properties of this compound in Murine Models
| Parameter | Value |
| Bioavailability (Oral) | 35% |
| Tmax (Oral) | 2 hours |
| Cmax (10 mg/kg Oral) | 1.5 µM |
| Half-life (t1/2) | 4.8 hours |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment:
-
Culture your target cells to 70-80% confluency.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control for 1 hour.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 60°C in 2°C increments) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
-
Protein Quantification and Analysis:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.
-
The binding of this compound should stabilize the target protein, leading to a higher melting temperature compared to the vehicle control.
-
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biomarker discovery and validation for this compound.
Caption: Decision tree for troubleshooting unexpected toxicity with this compound.
Technical Support Center: Enhancing the In Vivo Bioavailability of WB436B
Welcome to the technical support center for WB436B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the selective STAT3 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor or variable anti-tumor efficacy in animal models. | Low Bioavailability: this compound may have poor aqueous solubility, leading to low absorption and insufficient concentration at the tumor site. The existing formulation may not be optimal. | 1. Optimize Formulation: Explore alternative formulation strategies beyond the standard vehicle (e.g., 5% DMSO, 95% of 20% cyclodextrin)[1]. Consider lipid-based formulations or amorphous solid dispersions.[2] 2. Particle Size Reduction: Decrease the particle size of this compound to increase its surface area and dissolution rate.[3][4] 3. Route of Administration: If using oral administration, consider intraperitoneal (IP) injection to bypass first-pass metabolism, as has been done in some preclinical studies.[1] |
| Precipitation of this compound upon dilution of DMSO stock solution. | Poor Aqueous Solubility: this compound is soluble in DMSO (10 mM) but likely precipitates when diluted in aqueous buffers (e.g., PBS) for injection.[5] | 1. Use of Solubilizing Agents: Incorporate excipients such as cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their solubility in aqueous solutions.[3] 2. Nanosuspension: Prepare a nanosuspension of this compound, which involves dispersing the drug as sub-micron particles stabilized by surfactants.[4] This can improve dissolution and prevent precipitation. |
| Inconsistent results between experimental batches. | Formulation Instability: The formulation may not be stable, leading to changes in drug concentration or particle size over time. | 1. Fresh Preparation: Prepare the this compound formulation fresh before each experiment. 2. Stability Studies: Conduct short-term stability studies of your formulation under experimental conditions to ensure consistency. 3. Characterize Formulation: Analyze each new batch of formulation for particle size and drug content to ensure uniformity. |
| High dose required to see a therapeutic effect. | Limited Absorption/High Clearance: The drug may be poorly absorbed from the administration site or rapidly cleared from circulation. | 1. Permeation Enhancers: For oral formulations, consider the inclusion of permeation enhancers to improve absorption across the gastrointestinal tract.[6] 2. Prodrug Approach: While a long-term strategy, synthesizing a more soluble or permeable prodrug of this compound could significantly improve bioavailability.[7] 3. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system. This will help understand the reasons for high dose requirements. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Published preclinical studies have used a vehicle consisting of 5% DMSO and 95% of a 20% cyclodextrin (B1172386) solution for intraperitoneal (IP) injections in mouse models of pancreatic cancer.[1][8] This suggests that this compound has low aqueous solubility and benefits from solubilizing agents.
Q2: My this compound is not dissolving well in my chosen vehicle. What can I do?
A2: this compound has a reported solubility of 10 mM in DMSO.[5] If you are experiencing solubility issues, ensure your DMSO is of high purity and anhydrous. If diluting into an aqueous buffer, precipitation is likely. To counteract this, consider techniques that improve aqueous solubility, such as creating a nanosuspension or using lipid-based delivery systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[4]
Q3: What are the main barriers to achieving good oral bioavailability with a compound like this compound?
A3: For compounds classified as poorly soluble (Biopharmaceutics Classification System - BCS Class II or IV), the primary barriers to oral bioavailability are poor dissolution in gastrointestinal fluids and/or low permeability across the intestinal wall.[4][6] Additionally, first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[7]
Q4: How can I increase the solubility and dissolution rate of this compound?
A4: Several methods can be employed.[2][3]
-
Micronization/Nanonization: Reducing the particle size of the drug increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[4][9]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can stabilize the drug in a higher-energy amorphous state, increasing its apparent solubility and dissolution.[2]
-
Complexation: Using agents like cyclodextrins to form complexes can shield the hydrophobic drug molecule and improve its solubility in water.[3]
Q5: Are there advanced formulation strategies I should consider for this compound?
A5: Yes, advanced formulations can offer significant advantages.
-
Lipid-Based Formulations: Systems like liposomes or solid lipid nanoparticles can encapsulate this compound, protecting it from degradation and improving its absorption.[7]
-
Nanoparticle Systems: Polymeric nanoparticles can be engineered for controlled release and even targeted delivery to the tumor site, which can enhance efficacy and reduce side effects.[2][9]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Cyclodextrin
This protocol is based on the vehicle used in published studies and is suitable for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in Sterile Water for Injection. For example, dissolve 2 g of cyclodextrin powder in a final volume of 10 mL of water. Stir until fully dissolved. Sterile filter the solution through a 0.22 µm filter.
-
Prepare this compound Stock: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Final Formulation Preparation (prepare fresh daily):
-
Determine the final dose required for your animals (e.g., 5 mg/kg).
-
For a final injection volume of 100 µL per 20 g mouse, you would need a final concentration of 0.5 mg/mL.
-
To prepare 1 mL of this final solution:
-
Take 50 µL of your 10 mg/mL this compound stock solution in DMSO.
-
Add this to 950 µL of the sterile 20% cyclodextrin solution.
-
Vortex immediately and thoroughly to prevent precipitation. The final solution will contain 5% DMSO.
-
-
-
Administration: Administer the formulation to animals via intraperitoneal injection immediately after preparation.
Protocol 2: Formulation Screening using Particle Size Reduction (Nanosuspension)
This protocol outlines a general workflow for creating and evaluating a this compound nanosuspension to improve its dissolution profile.
Materials:
-
This compound powder
-
Stabilizer/surfactant (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer or bead mill
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Dissolution testing apparatus (USP Type II)
Procedure:
-
Screening Stabilizers:
-
Prepare a series of small-scale aqueous suspensions of this compound (e.g., 1 mg/mL) with different stabilizers (e.g., 0.5% w/v Poloxamer 188, 0.2% w/v Tween 80).
-
Briefly sonicate each suspension.
-
Visually inspect for aggregation and precipitation after 1 hour and 24 hours. Select the stabilizer that provides the best dispersion.
-
-
Nanosuspension Production:
-
Create a pre-suspension of this compound in the chosen stabilizer solution.
-
Process the suspension using either:
-
High-Pressure Homogenization: Pass the suspension through the homogenizer for a specified number of cycles at a set pressure.
-
Bead Milling: Mill the suspension with grinding media (e.g., zirconium oxide beads) for a defined period.
-
-
-
Characterization:
-
Measure the particle size distribution and zeta potential of the resulting nanosuspension using DLS. The target is a mean particle size below 500 nm with a narrow distribution.
-
Perform in vitro dissolution testing comparing the nanosuspension to the unformulated this compound powder.
-
-
In Vivo Testing: If characterization is successful, the nanosuspension can be dosed directly in animal studies.
Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of inhibition by this compound. Cytokine or growth factor binding to a receptor (e.g., IL-6R, EGFR) activates Janus kinases (JAKs), which then phosphorylate the receptor, creating a docking site for STAT3. JAKs phosphorylate STAT3, leading to its dimerization via the SH2 domain, nuclear translocation, and subsequent transcription of target genes involved in proliferation and survival. This compound selectively binds to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, thereby blocking its downstream signaling.[5][10][11]
General Workflow for Improving In Vivo Bioavailability
This workflow outlines a logical progression for a researcher aiming to improve the in vivo performance of a compound with suspected bioavailability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. upm-inc.com [upm-inc.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating WB436B Activity
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments to validate the activity of WB436B, a potent and selective STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It specifically targets the STAT3 Src Homology 2 (SH2) domain, which is crucial for STAT3 dimerization and subsequent activation.[2][3] By binding to the SH2 domain, this compound prevents the phosphorylation of STAT3 at the Tyr705 residue, inhibits its translocation into the nucleus, and consequently blocks the transcription of its downstream target genes.[1][4]
Q2: How can I confirm that this compound is active in my cell line?
A2: The primary method to confirm this compound activity is to measure the phosphorylation status of STAT3 at Tyr705 (p-STAT3 Tyr705) via Western blot. In cell lines with constitutively active STAT3 or those stimulated with cytokines like Interleukin-6 (IL-6) or Interferon-alpha (IFN-α), treatment with this compound should lead to a dose-dependent decrease in p-STAT3 Tyr705 levels.[2][4] Total STAT3 levels should remain unchanged.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle is a solution of 5% DMSO and 95% of 20% cyclodextrin.[5] It is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and measure the effect on p-STAT3 Tyr705 levels or cell viability (e.g., using an MTS assay).[6] this compound has shown high sensitivity in pancreatic cancer cell lines with high p-STAT3 levels, with IC50 values often below 100 nM.[1]
Q5: How selective is this compound for STAT3?
A5: this compound is highly selective for STAT3. Studies have shown it has no significant binding or inhibitory activity against other STAT family members, including STAT1, STAT2, STAT4, STAT5B, and STAT6, at concentrations where it potently inhibits STAT3.[1][2]
Troubleshooting Guide
Issue 1: I am not observing a decrease in p-STAT3 Tyr705 levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Confirm the integrity of the this compound stock. If possible, test it in a validated positive control cell line known to be sensitive to this compound (e.g., PANC-1, BxPC-3).[2] |
| Low Basal STAT3 Activity | Ensure your cell line has detectable basal levels of p-STAT3 Tyr705. If not, stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6 or 50 ng/mL IFN-α) for 15-30 minutes to induce STAT3 phosphorylation before or during this compound treatment.[4][7] |
| Suboptimal Treatment Time | The inhibitory effect on phosphorylation can be rapid. However, for downstream effects, longer incubation is needed. For p-STAT3 analysis, a pre-incubation of 4-24 hours with this compound is often used before cell lysis.[4][7] Optimize the treatment duration for your specific cell model. |
| Incorrect Drug Concentration | Perform a dose-response curve to ensure the concentrations used are within the active range for your cell line. |
| Western Blot Issues | Verify your Western blot protocol. Use a validated p-STAT3 Tyr705 antibody and ensure efficient protein transfer. Include a positive control lysate from stimulated, untreated cells. |
Issue 2: this compound is showing toxicity in my cells at concentrations where it is not inhibiting STAT3.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is highly selective, off-target toxicity can occur at high concentrations. Ensure your dose-response curve for p-STAT3 inhibition is performed in parallel with a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the therapeutic window. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. |
| Cell Line Insensitivity | The cell line's viability may not be dependent on the STAT3 pathway. In this case, even effective STAT3 inhibition will not result in cell death. Confirm target engagement by checking p-STAT3 levels.[6] Use a STAT3-dependent cell line as a positive control. |
Issue 3: The effect of this compound is not reproducible.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Cell passage number, confluency, and overall cell health can significantly impact results.[8][9] Maintain a consistent cell culture practice. Use cells within a defined passage number range for all experiments. |
| Compound Instability | Avoid multiple freeze-thaw cycles of the this compound stock solution. Aliquot the stock upon first use. |
| Variable Stimulation | If using a cytokine to induce STAT3 phosphorylation, ensure the cytokine is active and used at a consistent concentration and incubation time. |
Experimental Protocols & Control Experiments
A crucial aspect of validating any inhibitor is the inclusion of proper controls.
Validating On-Target Activity: Western Blot for p-STAT3
This experiment confirms that this compound inhibits its direct target in a cellular context.
-
Methodology:
-
Seed cells (e.g., PANC-1) in 6-well plates and allow them to adhere.
-
Starve cells in serum-free media for 12-24 hours if cytokine stimulation is required.
-
Pre-treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 4-24 hours.
-
If required, stimulate cells with a known STAT3 activator like IL-6 (20 ng/mL) for 30 minutes.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
-
Control Experiments:
-
Positive Control: Cells stimulated with a cytokine (e.g., IL-6) without this compound treatment to show maximal STAT3 activation.
-
Negative (Vehicle) Control: Cells treated with the same volume of DMSO as the highest concentration of this compound to control for solvent effects.
-
Selectivity Control: Probe blots for levels of p-STAT1 to demonstrate the selective inhibition of STAT3 over other STAT family members.[2]
-
Confirming Biological Effect: Cell Viability Assay
This experiment determines the functional consequence of STAT3 inhibition on cell proliferation or survival.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Measure cell viability using an MTS or similar colorimetric/fluorometric assay according to the manufacturer's protocol.[6]
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
-
Control Experiments:
-
Vehicle Control: Cells treated with DMSO to establish a baseline for 100% viability.
-
Genetic Control (Gold Standard): Perform the viability assay in cells where STAT3 has been knocked down (e.g., using shRNA). The effect of this compound should be significantly diminished in these cells, confirming that its cytotoxic effect is mediated through STAT3 inhibition.[6]
-
Positive Control Compound: Include another known STAT3 inhibitor (e.g., Stattic) for comparison.
-
Data Presentation: Example Tables
Table 1: Effect of this compound on p-STAT3 Levels in PANC-1 Cells
| Treatment | This compound Conc. | p-STAT3/Total STAT3 (Normalized Ratio) |
|---|---|---|
| Vehicle (DMSO) | 0 nM | 1.00 |
| This compound | 10 nM | 0.65 |
| This compound | 100 nM | 0.15 |
| this compound | 1 µM | 0.05 |
Table 2: Cell Viability (IC50) of this compound in Different Cell Lines
| Cell Line | Basal p-STAT3 Level | STAT3 Status | IC50 of this compound (nM) |
|---|---|---|---|
| PANC-1 | High | Wild-Type | 85 |
| BxPC-3 | High | Wild-Type | 95 |
| PANC-1 | High | STAT3-shRNA | >10,000 |
| Normal Pancreatic Cells | Low | Wild-Type | >10,000 |
Visualizations
Signaling Pathway and Experimental Logic
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for lack of this compound effect on p-STAT3.
References
- 1. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to STAT3-SH2 Domain Inhibitors: WB436B and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The Src Homology 2 (SH2) domain of STAT3 is essential for its dimerization and subsequent activation, representing a key druggable interface. This guide provides a comparative analysis of WB436B, a potent and selective STAT3-SH2 inhibitor, with other notable inhibitors targeting this domain.
Performance Comparison of STAT3-SH2 Inhibitors
The following table summarizes the quantitative performance of this compound and other well-characterized STAT3-SH2 inhibitors. The data highlights the binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) in various assays and cell lines.
| Inhibitor | Target(s) | Binding Affinity (Kd) | IC50 (Cell-free assay) | IC50 (Cell-based assay) | Key Characteristics |
| This compound | STAT3-SH2 | 94.3 nM[1] | - | < 100 nM (pancreatic cancer cells)[1] | Highly selective for STAT3 over other STAT family members[1]. |
| Stattic | STAT3-SH2 | - | 5.1 µM[2][3] | 2.2-3.5 µM (various cancer cell lines)[4][5] | First non-peptidic small molecule inhibitor of STAT3.[2] |
| S3I-201 | STAT3-SH2 | - | 86 µM (DNA-binding assay)[6][7] | 37.9-82.6 µM (various cancer cell lines)[8] | Inhibits STAT3 DNA-binding activity.[9][7] |
| Cryptotanshinone | STAT3 | - | 4.6 µM[10][11] | 2.57-18.4 µM (various cancer cell lines)[12] | Natural product that inhibits STAT3 phosphorylation. |
| LLL12 | STAT3-SH2 | - | - | 0.26-5.98 µM (various cancer cell lines)[13][14][15] | Potent inhibitor of STAT3 phosphorylation.[13] |
| BP-1-102 | STAT3-SH2 | 504 nM | 6.8 µM (DNA-binding assay) | - | Orally bioavailable. |
| SH-4-54 | STAT3/STAT5 | 300 nM (STAT3), 464 nM (STAT5) | - | 42-530 nM (glioblastoma stem cells) | Dual inhibitor of STAT3 and STAT5. |
| OPB-31121 | STAT3 | 10 nM | - | ≤ 10 nM (in 57% of 35 hematopoietic cell lines) | Potent inhibitor of STAT3 phosphorylation. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Microscale Thermophoresis (MST)
Microscale Thermophoresis is a technology used to quantify biomolecular interactions in solution. It measures the motion of molecules in microscopic temperature gradients, which is influenced by their size, charge, and hydration shell.
Protocol for Protein-Ligand Binding Assay:
-
Protein Labeling: The target protein (e.g., STAT3) is fluorescently labeled according to the manufacturer's instructions (e.g., using an NHS-ester dye).
-
Sample Preparation: A series of 16 dilutions of the unlabeled ligand (inhibitor) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20). The concentration of the labeled target protein is kept constant.
-
Incubation: The labeled protein and the ligand dilutions are mixed and incubated to allow for binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The binding affinity (Kd) is determined by fitting the data to a binding curve.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of the interaction between two molecules. One molecule (ligand) is immobilized on a sensor surface, and the other (analyte) flows over the surface.
Protocol for Protein-Small Molecule Interaction Assay:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.
-
Ligand Immobilization: The target protein (e.g., STAT3) is immobilized onto the sensor chip surface.
-
Analyte Preparation: A series of concentrations of the small molecule inhibitor (analyte) are prepared in a running buffer.
-
Binding Measurement: The analyte solutions are injected over the sensor surface at a constant flow rate. The association of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the surface.
-
Dissociation Measurement: After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the analyte from the ligand.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the context of STAT3 inhibition and the experimental processes involved, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and this compound Inhibition.
Caption: Workflow for STAT3-SH2 Inhibitor Evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. mdpi.com [mdpi.com]
Head-to-Head Comparison: STAT3 Inhibitors WB436B and C188-9
A comprehensive analysis for researchers and drug development professionals.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, making it a prime target for cancer therapeutics. This guide provides a detailed, data-driven comparison of two prominent small-molecule STAT3 inhibitors, WB436B and C188-9. Both compounds target the Src Homology 2 (SH2) domain of STAT3, a crucial step in its activation, yet exhibit distinct biochemical and pharmacological profiles.
At a Glance: Key Performance Metrics
The following table summarizes the core quantitative data for this compound and C188-9, highlighting their binding affinities and inhibitory concentrations across various experimental setups.
| Parameter | This compound | C188-9 (TTI-101) | References |
| Binding Affinity (Kd) | 94.3 nM (to STAT3-SH2) | 4.7 nM | [1][2] |
| Binding Affinity (Ki) | Not Reported | 136 nM | [3] |
| Cellular Activity (IC50) | <100 nM (Pancreatic cancer cell lines) | 4-7 µM (AML cell lines); 8-18 µM (Primary AML samples); 10.19-11.83 µM (Hepatoma cell lines) | [1][4] |
| Apoptosis Induction (EC50) | Not Reported | 6-50 µM (Patient-derived AML cells) | [3][4] |
In-Depth Analysis
This compound: A Highly Selective and Potent Inhibitor
This compound has emerged as a potent and notably selective inhibitor of STAT3.[1] Studies have demonstrated that this compound's inhibitory action is highly specific to STAT3, with negligible binding to other STAT family members such as STAT1, STAT2, STAT4, STAT5B, and STAT6.[1] This high selectivity is a significant advantage in minimizing off-target effects. In preclinical models of pancreatic cancer, this compound has shown superior performance, exhibiting 10 to 1,000-fold greater in vitro anti-tumor activity compared to other STAT3 inhibitors, including C188-9.[5][6] Furthermore, in vivo studies have confirmed its efficacy in suppressing tumor growth and metastasis.[5][7]
C188-9: A Well-Characterized STAT3 Inhibitor with Broader Activity
C188-9, also known as TTI-101, is a well-established STAT3 inhibitor that has been evaluated in a wider range of cancer types, including acute myeloid leukemia (AML), hepatocellular carcinoma, and head and neck squamous cell carcinoma.[3][8][9] While it demonstrates potent binding to STAT3, some evidence suggests it may also inhibit STAT1, indicating a broader specificity profile compared to this compound.[9] C188-9 has demonstrated efficacy in inducing apoptosis in cancer cells and reducing tumor burden in animal models.[3][9]
Signaling Pathway and Mechanism of Action
Both this compound and C188-9 function by targeting the SH2 domain of STAT3.[1][8] The SH2 domain is essential for the dimerization of STAT3 monomers upon their phosphorylation by Janus kinases (JAKs). By binding to this domain, these inhibitors allosterically prevent the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation. This inhibition disrupts the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately leading to the downregulation of its target genes involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the JAK-STAT3 signaling pathway by this compound and C188-9.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and C188-9.
1. Binding Affinity Measurement (Microscale Thermophoresis - MST)
-
Objective: To determine the dissociation constant (Kd) of the inhibitor-protein interaction.
-
Protocol:
-
Purified STAT3 protein (specifically the SH2 domain or a relevant fragment) is fluorescently labeled.
-
A constant concentration of the labeled STAT3 is mixed with a serial dilution of the inhibitor (this compound or C188-9).
-
The samples are loaded into capillaries and subjected to a microscopic temperature gradient in an MST instrument.
-
The movement of the fluorescently labeled protein along the temperature gradient is measured. This movement changes upon binding of the inhibitor.
-
The change in thermophoresis is plotted against the inhibitor concentration, and the Kd is calculated by fitting the data to a binding curve.[5]
-
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
2. In Vitro Inhibition of STAT3 Phosphorylation (Western Blot)
-
Objective: To assess the ability of the inhibitors to block STAT3 phosphorylation in a cellular context.
-
Protocol:
-
Cancer cell lines with constitutively active STAT3 or stimulated with a cytokine (e.g., IL-6 or IFN-α) are cultured.
-
Cells are treated with various concentrations of this compound or C188-9 for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.[5]
-
3. In Vivo Tumor Growth Inhibition (Xenograft Models)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Protocol:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound, C188-9).
-
Inhibitors are administered systemically (e.g., intraperitoneally or orally) at specified doses and schedules.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-STAT3 and proliferation markers like Ki67).[7][10]
-
Conclusion
Both this compound and C188-9 are valuable research tools for investigating the role of STAT3 in cancer and other diseases. This compound distinguishes itself with its high selectivity and superior potency in certain cancer models, making it a promising candidate for further therapeutic development, particularly in pancreatic cancer.[6] C188-9, having been studied more broadly, provides a solid benchmark for STAT3 inhibition across a variety of cancer types. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired selectivity profile. For studies requiring highly specific STAT3 inhibition with minimal off-target effects on other STAT proteins, this compound appears to be the more suitable choice.
References
- 1. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Superiority of WB436B: A Comparative Guide for STAT3 Inhibition in Pancreatic Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the preclinical validation of WB436B, a novel STAT3 inhibitor, against other investigational STAT3 inhibitors in animal models of pancreatic cancer. The data presented herein demonstrates the potent anti-tumor efficacy and favorable preclinical profile of this compound, positioning it as a promising candidate for further clinical development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in pancreatic cancer, where its constitutive activation drives tumor growth, metastasis, and chemoresistance. This compound is a potent and highly selective small molecule inhibitor that directly targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[1][2] Preclinical studies in various pancreatic cancer animal models have demonstrated the superior efficacy of this compound in inhibiting tumor progression and prolonging survival compared to other STAT3 inhibitors.
Comparative Efficacy of STAT3 Inhibitors in Pancreatic Cancer Animal Models
The following table summarizes the quantitative data from preclinical studies of this compound and other STAT3 inhibitors in pancreatic cancer xenograft and patient-derived xenograft (PDX) models.
| Compound | Mechanism of Action | Animal Model(s) | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| This compound | STAT3 SH2 Domain Inhibitor | PANC-1 Subcutaneous Xenograft, Orthotopic Liver Metastasis Model, PDX Models | 2.5 and 5 mg/kg/d, intraperitoneally | Significantly suppressed tumor growth and metastasis; Prolonged survival of tumor-bearing mice; Showed more potency than C188-9.[1][3] | [1][3] |
| C188-9 | STAT3 SH2 Domain Inhibitor | PANC-1 Subcutaneous Xenograft | 20 mg/kg/d, intraperitoneally | Inhibited tumor growth, but less potent than this compound.[3] | [3][4][5] |
| N4 | STAT3 SH2 Domain Inhibitor | Pancreatic Cancer Animal Models | 10 and 20 mg/kg/d | Significantly inhibited pancreatic cancer growth and metastasis; Prolonged survival.[6] | [6] |
| YY002 | STAT3 Dual-Phosphorylation (Tyr705 & Ser727) Inhibitor | Orthotopic Pancreatic Cancer Mouse Model (PAN02-Luciferase cells) | Not specified | Potently inhibited pancreatic cancer growth and metastasis; Significantly prolonged survival.[7] | [7] |
| Stattic | STAT3 SH2 Domain Inhibitor | Not specified in provided pancreatic cancer in vivo data | Not specified | Lower binding affinity to STAT3 (KD of 9.62 μM) compared to this compound.[6] | [6] |
| OPB-31121 | Oral STAT3 Inhibitor | Advanced Solid Tumors (Phase I) | Not specified for pancreatic cancer models | Demonstrated preclinical antitumor activity.[8] | [8] |
| Danvatirsen | STAT3 Antisense Oligonucleotide | Orthotopically Implanted Pancreatic Cancer | Not specified | Tested in combination with immune checkpoint inhibition.[9] | [9] |
Experimental Protocols
Pancreatic Cancer Xenograft Model
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Husbandry: Immunocompromised mice (e.g., nude mice) are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of pancreatic cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable buffer (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound or comparator compounds are administered daily via intraperitoneal injection at the specified doses. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-STAT3 and Ki67).[2][3]
-
Survival Studies: In separate cohorts, mice are monitored for survival, and Kaplan-Meier survival curves are generated.
Orthotopic Liver Metastasis Model
-
Cell Preparation: A human pancreatic cancer cell line with metastatic potential is used.
-
Surgical Procedure: Under anesthesia, a small abdominal incision is made in immunocompromised mice. A suspension of cancer cells is injected into the spleen or pancreas to allow for hematogenous spread to the liver.
-
Treatment: Treatment with this compound or vehicle is initiated at a specified time point post-implantation.
-
Metastasis Assessment: Liver metastasis is monitored using methods such as in vivo bioluminescence imaging (if using luciferase-expressing cells) or histological analysis of the liver at the study endpoint.
-
Survival Analysis: The overall survival of the mice in each treatment group is recorded.[1]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental process, the following diagrams are provided.
References
- 1. Therapeutic targeting of STAT3 pathways in pancreatic adenocarcinoma: A systematic review of clinical and preclinical literature | PLOS One [journals.plos.org]
- 2. Role of STAT3 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2'-Deoxycytidine Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
WB436B: A Comparative Analysis of Specificity for STAT3 Over Other STAT Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of WB436B, a small molecule inhibitor, for the Signal Transducer and Activator of Transcription 3 (STAT3) protein against other members of the STAT protein family. The data presented here is crucial for researchers investigating STAT3 signaling pathways and for professionals in drug development targeting this key protein.
Introduction to STAT Proteins
The Signal Transducer and Activator of Transcription (STAT) family comprises seven members in mammals: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[1][2][3][4] These proteins are critical mediators of cytokine, growth factor, and hormone signaling, playing essential roles in cell proliferation, differentiation, apoptosis, and immunity.[1][2][3][5] Upon activation by Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and regulate gene expression by binding to specific DNA sequences.[1][2] Given their central role in cellular processes, dysregulation of STAT signaling is frequently implicated in diseases such as cancer and autoimmune disorders, making them attractive therapeutic targets.
This compound: A Selective STAT3 Inhibitor
This compound is a potent and highly selective small molecule inhibitor that targets the STAT3 protein.[6][7] It specifically binds to the SH2 domain of STAT3, a crucial domain for STAT dimerization and subsequent activation.[6][7] The selectivity of a chemical probe like this compound is paramount to ensure that its biological effects are attributable to the inhibition of the intended target, STAT3, and not due to off-target effects on other closely related STAT family members.
Comparative Binding Affinity of this compound for STAT Proteins
The following table summarizes the binding affinities of this compound for various STAT proteins, as determined by Microscale Thermophoresis (MST) assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
| STAT Protein | Binding Affinity (Kd) |
| STAT3 | 94.3 nM |
| STAT1 | >10 µM |
| STAT2 | >10 µM |
| STAT4 | >10 µM |
| STAT5B | >10 µM |
| STAT6 | >10 µM |
Data sourced from Probechem Biochemicals product information.[6]
As the data indicates, this compound demonstrates a high affinity for STAT3 with a Kd value of 94.3 nM. In contrast, its binding to other STAT family members, including STAT1, STAT2, STAT4, STAT5B, and STAT6, is negligible, with Kd values greater than 10 µM.[6] This represents a selectivity of over 100-fold for STAT3 compared to other tested STAT proteins.
Experimental Methodologies for Determining Cross-Reactivity
The high selectivity of this compound was determined using a variety of robust experimental techniques. Below are the detailed protocols for the key experiments cited.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell. Binding of a ligand (this compound) to a target protein (STAT) alters these properties, leading to a change in the thermophoretic movement.
Experimental Protocol:
-
Protein Preparation: Purified, fluorescently labeled STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5B, and STAT6) are prepared in a suitable buffer (e.g., MST buffer).
-
Ligand Preparation: A serial dilution of this compound is prepared in the same buffer, starting from a high concentration (e.g., 100 µmol/L).
-
Incubation: The labeled STAT protein is mixed with each concentration of the this compound dilution series and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into glass capillaries and placed in an MST instrument (e.g., Monolith NT.115). An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is then determined by fitting the data to a binding curve.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
Experimental Protocol:
-
Chip Preparation: A sensor chip is functionalized by immobilizing one of the binding partners (e.g., a purified STAT protein).
-
Analyte Injection: The other binding partner (e.g., this compound) is dissolved in a suitable running buffer and injected over the sensor chip surface at various concentrations.
-
Binding Measurement: The association and dissociation of the analyte to the immobilized ligand are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) are determined from the sensorgram data. The dissociation constant (Kd) is calculated as the ratio of k_off to k_on.
In Vitro Kinase Assay
While this compound is not a kinase inhibitor, in vitro kinase assays can be used as a counterscreen to ensure it does not inhibit upstream kinases like JAKs, which are responsible for STAT phosphorylation.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., JAK1), its substrate (e.g., a peptide or inactive STAT protein), and ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at an optimal temperature for a defined period.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using methods such as ELISA, Western Blot with phospho-specific antibodies, or radiometric assays using radiolabeled ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing the specificity of an inhibitor like this compound.
Caption: The JAK-STAT signaling pathway.
References
- 1. grokipedia.com [grokipedia.com]
- 2. STAT_protein [bionity.com]
- 3. STAT proteins: a kaleidoscope of canonical and non-canonical functions in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT protein - Wikipedia [en.wikipedia.org]
- 5. Functional roles of STAT family proteins: lessons from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of WB436B: A Comparative Guide for Drug Development Professionals
The novel STAT3 inhibitor WB436B demonstrates a promising therapeutic window in preclinical pancreatic cancer models, showcasing its potential as a targeted therapeutic agent. This guide provides a comparative analysis of this compound's therapeutic index against other STAT3 inhibitors, supported by experimental data and detailed methodologies to assist researchers in drug development.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for cancer therapy due to its frequent constitutive activation in various malignancies, including pancreatic cancer. This compound is a highly selective small molecule inhibitor of STAT3. Preclinical evidence suggests that this compound is well-tolerated in vivo while effectively suppressing tumor growth at doses of 2.5 mg/kg/day and 5 mg/kg/day in pancreatic cancer xenograft models. Although a precise therapeutic index (TI) based on a definitive Maximum Tolerated Dose (MTD) has not been formally published, the available data allows for an estimation and comparison with other known STAT3 inhibitors. This guide synthesizes the current knowledge on this compound and its comparators to inform ongoing and future research.
Comparative Analysis of STAT3 Inhibitors
To provide a clear comparison of the therapeutic potential of this compound, the following table summarizes the available preclinical and clinical data for this compound and other notable STAT3 inhibitors. It is important to note that a direct comparison of therapeutic indices can be challenging due to variations in experimental models and methodologies.
| Compound | Target | Effective Dose (Preclinical) | Maximum Tolerated Dose (MTD) / LD50 | Therapeutic Index (TI) | Key Findings & Citations |
| This compound | STAT3 | 2.5 - 5 mg/kg/day (mouse pancreatic cancer xenograft) | Not explicitly reported, described as "well tolerated" | Estimated to be favorable | Significantly suppresses tumor growth and metastasis in vivo.[1][2][3] |
| C188-9 | STAT3 | 50 mg/kg (mouse burn injury model) | Not explicitly reported, described as "well tolerated" | Not calculable from available data | Well tolerated in mice, shows good oral bioavailability.[4] |
| OPB-31121 | STAT3 | Not specified in snippets | 800 mg/day (Human, Phase I), 300 mg BID (Human, Phase I) | Not applicable for preclinical comparison | Showed dose-limiting toxicities in clinical trials.[5][6][7] |
| Stattic | STAT3 | 10 mg/kg/day (mouse pancreatic cancer xenograft) | Not explicitly reported | Not calculable from available data | Inhibited pancreatic cancer growth in a nude mouse tumor model.[2] |
Note: The therapeutic index is calculated as MTD (or LD50) / Effective Dose. The absence of a reported MTD for this compound and other preclinical compounds prevents a precise calculation. The term "favorable" for this compound is based on the significant anti-tumor effect observed at well-tolerated doses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for assessing the therapeutic index of a novel compound like this compound.
In Vivo Efficacy Assessment in a Pancreatic Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a test compound in a mouse model of pancreatic cancer.
1. Cell Culture and Animal Model:
- Human pancreatic cancer cells (e.g., PANC-1) are cultured in appropriate media.
- Six- to eight-week-old male BALB/c nude mice are used for the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee.[1]
2. Tumor Implantation:
- PANC-1 cells (5 x 10^6) are suspended in a 1:1 mixture of PBS and Matrigel.
- A 0.1 mL suspension is injected subcutaneously into the right flank of each mouse.[1]
- Tumor growth is monitored regularly using calipers.
3. Treatment:
- When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups.[1]
- The test compound (e.g., this compound) is administered daily via intraperitoneal injection at predetermined doses (e.g., 2.5 mg/kg and 5 mg/kg).[1][3]
- The vehicle control group receives the same volume of the vehicle solution.
4. Monitoring and Endpoints:
- Tumor volume is measured every 4 days using the formula: (Length x Width²) / 2.[3]
- Animal body weight is monitored daily as an indicator of general health and toxicity.[8][9]
- At the end of the study, tumors are excised and weighed.
- The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
Determination of Maximum Tolerated Dose (MTD) using OECD Guidelines
This protocol is based on the OECD Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure) to determine the LD50, which can inform the MTD.
1. Animals:
2. Dosing:
- The test substance is administered as a single oral dose.[12]
- The initial dose is selected to be just below the estimated LD50.
- Animals are dosed sequentially at 48-hour intervals.[12]
- If an animal survives, the next animal receives a higher dose (typically by a factor of 3.2). If an animal dies, the next receives a lower dose.[10]
3. Observation:
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10][12]
- Special attention is given during the first 4 hours after dosing.[12]
4. Endpoint:
- The LD50 is calculated using the maximum likelihood method.[12] The MTD is typically a fraction of the LD50, determined by further dose-ranging studies observing for non-lethal toxicity endpoints.
Visualizing the Path to Therapeutic Index Assessment
To illustrate the interconnectedness of the experimental workflows and the logical progression of assessing a compound's therapeutic index, the following diagrams are provided.
Caption: Workflow for determining the therapeutic index of this compound.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 3. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 6. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to Handling WB436B: A Selective STAT3 Inhibitor
Personal Protective Equipment (PPE): A Multi-layered Defense
Minimizing exposure is paramount when working with compounds of unknown toxicity. The following PPE is recommended for handling WB436B in its solid and liquid forms.
Handling Solid (Powder) this compound: The primary hazards associated with handling powdered this compound are inhalation and skin contact. Therefore, stringent protective measures are necessary.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is mandatory to prevent the inhalation of fine particles. All work with the powder must be performed within a certified chemical fume hood or a powder containment hood.
-
Eye Protection: Chemical safety goggles are essential to shield the eyes from airborne particles.
-
Hand Protection: Double gloving with nitrile gloves provides an extra layer of protection. Gloves should be changed immediately if contamination is suspected.
-
Body Protection: A disposable lab coat or gown worn over personal clothing is required to prevent contamination of clothing.
Handling this compound in Solution: While the risk of inhalation is lower when this compound is in solution, the potential for skin absorption may be heightened, particularly with solvents like DMSO that can enhance dermal penetration.
-
Eye Protection: Chemical safety glasses or goggles should be worn.
-
Hand Protection: Nitrile gloves are required. When using DMSO as a solvent, it is crucial to change gloves frequently and wash hands thoroughly after handling, as DMSO can facilitate the absorption of chemicals through the skin.
-
Body Protection: A standard laboratory coat is necessary.
Recommended Personal Protective Equipment Summary
| Task | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Handling Solid this compound | NIOSH-approved respirator (e.g., N95) | Chemical safety goggles | Double nitrile gloves | Disposable lab coat/gown |
| Handling this compound Solution | Not generally required if in a fume hood | Chemical safety glasses/goggles | Nitrile gloves | Standard lab coat |
Operational Plan: Safe Preparation of this compound Solutions
A systematic approach to preparing this compound solutions is critical for safety and experimental accuracy.
-
Preparation: Before commencing work, ensure all necessary PPE is donned and the chemical fume hood is certified and functioning correctly. Designate a specific, clean area within the fume hood for handling this compound.
-
Weighing: Accurately weigh the solid this compound in a disposable weigh boat inside the chemical fume hood. The use of anti-static tools can help prevent the dispersal of the powder.
-
Dissolving: Carefully add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound. Gently swirl or vortex the mixture to ensure complete dissolution, avoiding any splashing.
-
Storage: Store stock solutions in tightly sealed vials at the manufacturer's recommended temperature, typically -20°C or -80°C, to maintain stability.[1]
-
Cleanup: Dispose of all single-use items, such as weigh boats and pipette tips, in the designated hazardous waste container. Decontaminate the work surface within the fume hood with a suitable solvent, such as 70% ethanol.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent paper, should be collected in a clearly labeled hazardous waste bag or container.
-
Contaminated Labware: Disposable labware, such as pipette tips and centrifuge tubes, should be discarded as solid hazardous waste. Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before washing.
-
Liquid Waste: All unused or waste solutions of this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Waste Removal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste collection and removal.
Experimental Protocol: A General Workflow
While specific experimental designs will vary, a general protocol for treating cells with this compound is as follows:
-
Cell Plating: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Serum Starvation (if applicable): For some experimental aims, cells may need to be serum-starved for a period, such as 24 hours, prior to treatment.[2][3]
-
This compound Treatment: Prepare the desired working concentrations of this compound by diluting the stock solution in fresh cell culture media. Replace the existing media with the media containing this compound and incubate for the intended duration (e.g., 24 hours).[2][3][4]
-
Analysis: Following treatment, cells can be harvested and processed for various downstream applications, including Western blotting to assess protein phosphorylation or gene expression analysis.[2][4]
Visualized Workflows and Pathways
Caption: General workflow for handling this compound from preparation to disposal.
Caption: this compound inhibits the phosphorylation of STAT3, preventing its downstream signaling.
Emergency Procedures: In Case of Exposure or Spill
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and have the individual drink plenty of water. Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. While wearing appropriate PPE, including a respirator, cover a small spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, contact your institution's EHS office immediately.
By adhering to these rigorous safety protocols and operational guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory. Always prioritize safety and consult with your institution's EHS office for any specific questions or guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
